Nafamostat Mesylate

Catalog No.
S536592
CAS No.
82956-11-4
M.F
C21H25N5O8S2
M. Wt
539.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nafamostat Mesylate

CAS Number

82956-11-4

Product Name

Nafamostat Mesylate

IUPAC Name

(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid

Molecular Formula

C21H25N5O8S2

Molecular Weight

539.6 g/mol

InChI

InChI=1S/C19H17N5O2.2CH4O3S/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;2*1-5(2,3)4/h1-10H,(H3,20,21)(H4,22,23,24);2*1H3,(H,2,3,4)

InChI Key

SRXKIZXIRHMPFW-UHFFFAOYSA-N

SMILES

Array

Synonyms

6'-amidino-2-naphthyl 4-guanidinobenzoate, FUT 175, FUT-175, nafamostat, nafamostat dihydrochloride, nafamostat mesilate, nafamostat mesylate, nafamstat mesilate

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N

Isomeric SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)[NH3+])N=C([NH3+])N

The exact mass of the compound Nafamostat mesylate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Nafamostat mesylate serine protease inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Nafamostat mesylate (NM) is a slow tight-binding inhibitor that acts as a substrate analog, covalently trapping target serine proteases in a stable acyl-enzyme intermediate complex. This results in potent and effective inhibition [1].

The molecular mechanism involves NM being cleaved by the target serine protease, releasing 6-amidino-2-naphthol (6A2N) and leaving the 4-guanidinobenzoic acid (GBA) moiety covalently attached to the serine residue (Ser195) in the enzyme's active site. This binding disrupts the canonical catalytic triad (His57-Asp102-Ser195), permanently inactivating the enzyme [2]. The diagram below illustrates this process.

G Nafamostat Nafamostat Complex Complex Nafamostat->Complex Binds to active site Protease Protease Protease->Complex P1 6A2N Complex->P1 Released P2 GBA Complex->P2 Covalently bound to Ser195

Primary Enzyme Targets and Effects

Nafamostat's therapeutic effects arise from its simultaneous inhibition of multiple protease systems. The table below summarizes its key molecular targets and the resulting physiological effects.

Physiological System Key Target Enzymes Primary Inhibitory Effect & Outcome
Coagulation System Thrombin, Factor Xa (FXa), Factor XIIa (FXIIa) [3] [4] Potent anticoagulant; prevents fibrin clot formation; used during hemodialysis and extracorporeal circulation [1] [3].
Kallikrein-Kinin System Plasma Kallikrein [3] Suppresses bradykinin production, reducing inflammation, vascular permeability, and hypotension [1].
Complement System Multiple complement system proteases [5] Modulates inflammatory and immune responses [5].
Pancreatic & Other Proteases Trypsin, Plasmin, uPA, Thrombin [1] [2] [6] Treats pancreatitis; investigated for anti-cancer (anti-invasion/metastasis) and antiviral (inhibits viral entry) effects [1] [6].

Quantitative Pharmacological Profile

The table below consolidates key quantitative data essential for research and experimental design.

Parameter Value / Range Context / Notes
Molecular Formula & Weight C19H17N5O2; 347.378 g/mol [1] Free base form.
Half-Life (t1/2) ~8 minutes (human); 5-8 minutes (various studies) [3] [7] Very short duration of action.
Metabolism & Excretion Hydrolyzed by hepatic carboxyesterase; metabolites (PGBA, AN) renally excreted [3] PGBA: p-guanidinobenzoic acid; AN: 6-amidino-2-naphthol.
IC50 (Enzyme Inhibition) Nanomolar range for multiple serine proteases [2] uPA, FXIa, FXIIa, Matriptase.
In Vivo Dosage (Rat Models) 0.5 mg/mL (IP, EHS) [5]; 1 mg/mL (IP, SCI) [8]; 10 mg/kg/day (IP, SCI) [8] IP: Intraperitoneal; EHS: Exertional Heat Stroke; SCI: Spinal Cord Injury.
Clinical Dosage (Human Sepsis Trial) 2.0 mg/kg/day (continuous IV infusion) [7] Dissolved in 5% glucose; max concentration 10 mg/mL.

Experimental Insights and Protocols

Key methodological approaches from recent studies demonstrate how to investigate NM's mechanisms and effects.

  • In Vitro Cell Protection Assay (HK-2 Cells)

    • Objective: To evaluate NM's protective effect against aristolochic acid (AA)-induced nephrotoxicity [9].
    • Protocol: HK-2 cells (human renal proximal tubular cells) were treated with NM across a concentration range (6.25 to 100 μM) for 1 hour prior to AA injury. Cell viability was assessed, with 50 μM identified as the optimal concentration, restoring cell survival to ~96% [9].
  • In Vivo Disease Modeling (Rat Heat Stroke)

    • Objective: To assess the impact of NM on survival and coagulopathy in exertional heat stroke (EHS) [5].
    • Protocol: An EHS model was established in SD rats using treadmill exercise in a climate chamber (40°C, 70% humidity). Rats received intraperitoneal injection of NM solution at 0.5 mg/kg after model induction. Outcomes included 72-hour survival analysis, hematological tests (platelet count, PT, APTT), and histopathological examination of thrombus formation in major organs [5].
  • Structural Biology (X-ray Crystallography)

    • Objective: To elucidate the atomic-level inhibitory mechanism of NM against serine proteases [2].
    • Protocol: The serine protease domain of urokinase-type plasminogen activator (uPA) was co-crystallized with NM or its hydrolysates. Crystals were grown using the sitting-drop vapor diffusion method at room temperature with a reservoir solution containing 2.0 M ammonium sulfate, 50 mM sodium citrate (pH 4.6), and 5% PEG400. Diffraction data were collected at a synchrotron facility, and structures were solved by molecular replacement [2].

Research Applications and Implications

  • Therapeutic Repurposing: NM is a strong candidate for drug repurposing due to its known safety profile and multi-target mechanism. Promising areas include sepsis-associated coagulopathy (with ongoing Phase III trials) [7], acute kidney injury [9], central nervous system injuries [8], and as an antiviral for coronaviruses [1] [10].
  • Tool Compound: Its broad-spectrum activity makes NM a useful tool compound for probing the role of serine proteases in various disease pathways, from coagulation and inflammation to cancer progression [6].
  • Designing Improved Inhibitors: The structural insights from NM's binding mode, particularly the flipped conformation of His57, provide a blueprint for designing next-generation serine protease inhibitors with higher specificity and stability [2].

References

Nafamostat mesylate anticoagulation pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacodynamic & Pharmacokinetic Data

The tables below summarize core quantitative data from recent studies, which are essential for modeling and dose optimization.

Table 1: Pharmacokinetic/Pharmacodynamic Model Parameters in ECMO Patients [1]

Parameter Description Value in Patient Circulation Value in ECMO Circuit
IC₅₀ Concentration for 50% of maximum inhibitory effect on aPTT reduction 350 μg/L 581 μg/L
Iₘₐₓ Maximum inhibitory effect on aPTT reduction 35.5% 43.6%
Half-life Elimination half-life Approximately 8 minutes [2] -
Best-Fit Model Model describing Nafamostat's PK Two-compartment model -
PD Model Model describing aPTT prolongation Turnover model -

Table 2: Key Anticoagulant Targets and Inhibitory Effects [3] [2]

Serine Protease Target Reported Inhibitory Effect of Nafamostat
Factor IIa (Thrombin) Strong inhibition [2]
Factor VIIa Inhibition [3]
Factor Xa Strong inhibition [2]
Factor XIIa Strong inhibition [2]
Trypsin Inhibition [3]
Phospholipase A2 Inhibition [3]

Mechanisms of Action and Broader Pharmacodynamics

Beyond its direct anticoagulant effects, research has uncovered other significant pharmacodynamic properties.

  • Anticoagulant Activity: NM is a broad-spectrum serine protease inhibitor. Its short half-life of approximately 8 minutes allows for targeted anticoagulation within extracorporeal circuits, potentially reducing systemic bleeding risks compared to longer-acting agents like heparin [1] [2].
  • Anti-inflammatory and Anti-fibrotic Effects: A 2025 study demonstrated that NM attenuates renal fibrosis by suppressing the IL-17/c-Fos signaling pathway. It also effectively antagonized harmful effects induced by Granzyme B (GZMB) and TGF-β, such as tubular cell injury, inflammatory responses, and partial epithelial-mesenchymal transition (p-EMT) in renal cells [4].
  • Neuroprotective Effects: NM has shown significant neuroprotective effects in models of neurovascular ischemia. The mechanisms include attenuating serine protease activity, neuroinflammatory signaling, endoplasmic reticulum stress, and modulating survival pathways like BDNF/TrkB/ERK1/2/CREB [3].

Experimental Protocols and Methodologies

For your experimental design needs, here are detailed methodologies from the cited research.

PK/PD Analysis in ECMO Patients [1]
  • Study Population: Adult patients (n=24) on VV- or VA-ECMO for respiratory/cardiac dysfunction.
  • Dosing & Sampling: NM was infused at a starting dose of 15 mg/h through a stopcock before the ECMO pump. Blood samples were collected from both the patient's central venous catheter and the ECMO circuit at predefined times (pre-dose, 3, 6, 30, 120, 300, and 480 minutes post-dose).
  • Analysis: PK and PD (aPTT response) profiles were derived using a nonlinear mixed-effects model (NONMEM), with the relationship described by a turnover model.
In Vitro Assessment of Membrane Adsorption [2]
  • Setup: An in vitro dialysis circuit was created using a blood pump set at 80 mL/min and a filtrate pump at 1000 mL/h.
  • Hemofilters: Three membrane types were tested: AN69ST, Polysulfone (PS), and Polymethylmethacrylate (PMMA).
  • Procedure: NM was infused at 100 mg/h. Samples were collected from pre- and post-hemofilter sites, as well as from the filtrate, after the circuit reached equilibrium.
  • Quantification: NM concentrations were measured using High-Performance Liquid Chromatography (HPLC) with a C18 column, UV detection at 260 nm, and a mobile phase of 0.1 M acetic acid-sodium 1-heptanesulfonate and acetonitrile (70:30).
Investigating Anti-fibrotic Mechanisms (In Vivo & In Vitro) [4]
  • In Vivo Model: A murine unilateral ischemia-reperfusion injury (UIRI) model was used. NM (10 mg/kg) or saline was administered via intraperitoneal injection for 7 days, starting on day 4 post-injury. Kidneys and blood were collected for analysis of function, histopathology, and fibrotic deposition.
  • In Vitro Model: Human proximal tubular epithelial (HK-2) cells were stimulated with TGF-β (2.5 ng/mL) or GZMB (5 μg/mL) for 24 hours, with and without NM co-incubation (100 μM). Outcomes were assessed via RNA sequencing, Western blot, qRT-PCR, and immunofluorescence.

Visualizing Workflows and Mechanisms

To help visualize the core experimental workflow for PK/PD analysis in ECMO and the multi-target mechanism of action, I have created the following diagrams using Graphviz.

Start ECMO Patient Enrollment Dosing NM Infusion (15 mg/h) into ECMO circuit Start->Dosing Sampling Dual-Site Blood Sampling: - Central Venous Catheter - ECMO Circuit Post-Oxygenator Dosing->Sampling PK PK Analysis: Two-Compartment Model (Nonlinear Mixed Effects) Sampling->PK Sampling->PK NM Concentration PD PD Analysis: Turnover Model linking NM Concentration to aPTT PK->PD PK->PD Fitted PK Parameters Model Develop Integrated PK/PD Model PD->Model

Diagram 1: Workflow for PK/PD analysis of Nafamostat in ECMO patients.

cluster_anticoag Anticoagulant Effects cluster_organ Organ Protective Effects NM Nafamostat Mesylate Anti1 Inhibits Thrombin (Factor IIa) NM->Anti1 Anti2 Inhibits Factors Xa, XIIa, VIIa NM->Anti2 Organ1 Attenuates Renal Fibrosis via IL-17/c-Fos pathway NM->Organ1 Organ2 Neuroprotection via BDNF/TrkB/CREB NM->Organ2 Anti3 Prolongs aPTT in ECMO circuit Anti2->Anti3 Organ3 Reduces Apoptosis & Inflammatory Signaling Organ2->Organ3

Diagram 2: Core pharmacodynamic mechanisms and effects of Nafamostat.

Key Considerations for Research and Development

  • Dosing Considerations: The PK/PD profile differs significantly between the systemic circulation and the extracorporeal circuit [1]. Dosing strategies should account for this, especially given NM's very short half-life.
  • Material Interactions: The choice of circuit membrane is critical. AN69ST membranes adsorb Nafamostat significantly, reducing its post-filter concentration and anticoagulant effect, unlike PS or PMMA membranes [2].
  • Emerging Clinical Applications: While traditionally used for anticoagulation in CRRT and ECMO, ongoing research is exploring its efficacy for sepsis (with an ongoing large-scale RCT in China, EASNMS trial) [5] [6] and for its anti-fibrotic and anti-inflammatory properties in chronic diseases like CKD [4].

References

Nafamostat mesylate TMPRSS2 inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

Nafamostat mesylate is a broad-spectrum synthetic serine protease inhibitor. For SARS-CoV-2 and other coronaviruses, its primary antiviral mechanism is the inhibition of the human host protease TMPRSS2 [1].

  • Role of TMPRSS2 in Viral Entry: The SARS-CoV-2 virus enters human cells when its Spike (S) protein binds to the ACE2 receptor. Subsequently, TMPRSS2, located on the host cell surface, cleaves the S protein, a process known as "priming." This cleavage activates the S protein's fusion machinery, allowing the viral membrane to merge with the host cell membrane and release the viral genome inside the cell [2] [1].
  • Inhibition by Covalent Binding: Nafamostat acts as a covalent inhibitor. Its guanidinium group is strongly attracted to acidic residues (Asp435, Glu389) near the TMPRSS2 catalytic center. This positioning allows its ester group to be attacked by the catalytic serine residue (Ser441), forming a stable, long-lived acyl-enzyme intermediate [3] [2] [4]. This covalent adduct physically blocks the protease active site, preventing it from processing the viral S protein and thereby halting viral entry [5].

The following diagram illustrates the sequential mechanism of TMPRSS2 inhibition by nafamostat.

G Start Step 1: Initial Binding A Nafamostat diffuses to TMPRSS2 catalytic site Start->A B Guanidinium group attracts to Asp435/Glu389 residues A->B C Step 2: Covalent Bond Formation B->C D Catalytic Ser441 attacks ester group of Nafamostat C->D E Stable covalent acyl-enzyme intermediate forms D->E F Step 3: Functional Consequence E->F G Protease active site is blocked F->G H Viral Spike protein cannot be cleaved G->H I SARS-CoV-2 host cell entry is inhibited H->I

Key Experimental Methods for Characterization

The inhibition mechanism and potency of nafamostat have been elucidated through several key experimental approaches. The following table outlines the core methodologies cited in the literature.

Method Application Key Findings
Molecular Dynamics (MD) Simulations [2] Simulate spontaneous binding of nafamostat to TMPRSS2 from random starting positions. Confirmed catalytic site as native binding pocket; revealed binding driven by electrostatic attraction, stabilized by van der Waals forces and hydrogen bonds [2].
FRET-Based Enzymatic Assay [6] High-throughput screening and potency (IC₅₀) determination against recombinant TMPRSS2. Quantified inhibition potency; used for structure-activity relationship studies during drug optimization [6].
Cell-Based Fusion Assay [2] Quantify inhibition of S protein-mediated membrane fusion in cells expressing ACE2 and TMPRSS2. Demonstrated nafamostat potently blocks viral membrane fusion at significantly lower concentrations than camostat [2].
In Vitro Antiviral Assay [6] [1] Measure inhibition of live SARS-CoV-2 infection in human cell lines (e.g., Calu-3). Determined EC₅₀ values (1-10 nM); established nafamostat as one of the most potent in vitro antivirals against SARS-CoV-2 [1].

The workflow for the computational and experimental validation of nafamostat is summarized below.

G Comp Computational Prediction MD Molecular Dynamics Simulations Comp->MD Docking Molecular Docking & Binding Free Energy Calculations Comp->Docking Exp Experimental Validation MD->Exp Docking->Exp Biochem Biochemical Assays (FRET-based activity) Exp->Biochem Cellular Cellular Assays (Cell fusion, live virus) Exp->Cellular App Application & Optimization Biochem->App Cellular->App Design Structure-Based Drug Design App->Design Candidate Identification of Novel Inhibitor Candidates Design->Candidate

Pharmacological and Clinical Context

  • Pharmacokinetics: Nafamostat has an extremely short plasma half-life (5-23 minutes) and is rapidly broken down by esterases in the blood into inactive metabolites [1]. This necessitates administration via continuous intravenous infusion to maintain effective plasma concentrations [1].
  • Clinical Efficacy Evidence: While in vitro potency is exceptional, robust clinical evidence for its efficacy in treating COVID-19 is still being gathered. A 2024 systematic review and meta-analysis of randomized clinical trials concluded that the current evidence is insufficient to demonstrate a mortality benefit [7]. However, its established anticoagulant properties offer a potential dual benefit in treating COVID-19, which is often associated with thrombotic complications [8] [1].
  • Emerging Developments: Research continues to evolve, exploring nafamostat's potential in new forms. A notable 2025 study reported a novel orally available bispecific inhibitor, TMP1, designed to simultaneously target both TMPRSS2 and the viral Main protease (Mpro), showing broad-spectrum anti-coronavirus efficacy in animal models [6].

References

Nafamostat mesylate pharmacokinetics metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Properties & Quantitative Data

Parameter Value Notes / Conditions
Elimination Half-life (t1/2) ~8 minutes (in plasma) [1], 1.39 hours (in rats) [2], 0.63 minutes (Plasma esterase half-life in PBPK model) [3] Extremely short plasma half-life due to rapid hydrolysis by esterases [1] [3].
Volume of Distribution (Vss) 11.66 L/kg (Predicted) [3] Suggests extensive tissue distribution.
Blood-to-Plasma Ratio 1.19 (Predicted) [3] -
Fraction Unbound (fu) 0.46 (Predicted) [3] -
Oral Bioavailability 0.95% - 1.59% (in rats) [2] Very low due to high first-pass metabolism and instability in the GI tract.
Primary Metabolic Pathway Hydrolysis by carboxylesterases (CES) and arylesterases in blood, plasma, and liver [2] [3] [4] -
Key Metabolites 6-amidino-2-naphthol (6-AN) and p-guanidinobenzoic acid (p-GB) [2] [3] p-GB is a primary active moiety for some indications [3].
Clearance Pathways Enzyme kinetics (CES2), Plasma esterases, Additional systemic clearance [3] -
Renal Clearance (CLR) 0.56 L/h (Estimated in PBPK model) [3] -

| Pharmacokinetic (PK) / Pharmacodynamic (PD) Relationship (from ECMO Patient Study) [1] | | :--- | :--- | :--- | | Sample Source | Parameter | Value | | Patient (Systemic) | IC50 (for aPTT prolongation) | 350 μg/L | | | Imax (Maximum inhibitory effect on aPTT reduction) | 35.5% | | ECMO Circuit | IC50 (for aPTT prolongation) | 581 μg/L | | | Imax (Maximum inhibitory effect on aPTT reduction) | 43.6% |

Analytical Methodology for Nafamostat Quantification

Quantifying nafamostat in biological fluids is challenging due to its high polarity and rapid hydrolysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most effective method.

Aspect Details
Core Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2]

| Sample Preparation | Solid Phase Extraction (SPE) is critical. Optimal recovery achieved with:

  • Washing: 0.1% aqueous formic acid
  • Elution: Methanol [2]
  • Average Recovery: >82.58% for nafamostat, 75.28% for internal standard (13C6-nafamostat) [2] | | Mass Spectrometry | - Ionization Mode: Positive electrospray
  • Precursor Ion: [M + 2H]²⁺ at m/z 174.4
  • Product Ion: m/z 165.8 [2] | | Chromatography | - Retention Time: ~1.17 minutes [2] | | Assay Performance | - Lower Limit of Quantification (LLOQ): 0.5 ng/mL in rat plasma [2] |

Metabolic Pathways and PBPK Modeling

The following diagrams illustrate nafamostat's metabolic pathway and the workflow for PBPK model development, which helps predict its pharmacokinetic behavior.

NafamostatMetabolism Nafamostat Nafamostat EnzymeComplex Enzyme Complex (Carboxylesterase/Arylesterase) Nafamostat->EnzymeComplex  Binds to  Serine Proteases Metabolite1 6-Amidino-2-Naphthol (6-AN) EnzymeComplex->Metabolite1  Hydrolysis Metabolite2 p-Guanidinobenzoic Acid (p-GB) EnzymeComplex->Metabolite2  Hydrolysis

Nafamostat is hydrolyzed by esterases into its two primary metabolites [2] [3] [4].

PBPKWorkflow Start Start InputParams Input Parameters (Phys-chem, In Vitro CL, Vss, fu) Start->InputParams Define BuildModel PBPK Model (SimCYP Simulator) InputParams->BuildModel Use Verify Model Verification (Compare with Clinical PK Data) BuildModel->Verify Simulate Apply Model Application (Sensitivity Analysis, Dosing Regimens) Verify->Apply Validate & Refine Output Predicted PK Profiles in Plasma & Tissues (e.g., Lung) Apply->Output Predict

Workflow for developing a PBPK model to predict nafamostat's pharmacokinetics [3].

Research Applications and Clinical Implications

  • Extracorporeal Circuits (ECMO/CRRT): Nafamostat is often infused directly into the extracorporeal circuit for regional anticoagulation [1]. The significant difference in its pharmacodynamic effects between the ECMO circuit and the patient's systemic circulation (IC50 of 581 μg/L vs. 350 μg/L) underscores the importance of location-specific monitoring for optimizing therapy and minimizing bleeding risk [1].

  • Antiviral Research (e.g., COVID-19): PBPK modeling suggests that continuous intravenous infusion regimens can maintain nafamostat concentrations in the lung above levels required to inhibit the TMPRSS2 protein and block SARS-CoV-2 entry [3]. The active moiety p-Guanidinobenzoic acid (p-GB) is primarily responsible for this inhibitory activity [3].

References

Nafamostat mesylate in vitro antiviral activity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Antiviral Activity Data

Parameter Details
Reported IC₅₀ / EC₅₀ values 1–10 nM (EC₅₀ in Calu-3 cells) [1]; 2.2 nM (IC₅₀) [1]
Primary Mechanism of Action Inhibition of host transmembrane protease serine 2 (TMPRSS2), preventing viral spike protein priming and cellular entry [2] [1].
Comparative Potency More potent than Remdesivir (IC₅₀ 1,300 nM), Molnupiravir (IC₅₀ 1,965 nM), and Nirmatrelvir (IC₅₀ 176.5 nM) in human lung cell models [1].
Relevant Achievable Concentration Steady-state blood concentrations of 30–240 nM are achievable with continuous IV infusion (0.1–0.2 mg/kg/h), well above the IC₅₀ [1].

Experimental Protocols for In Vitro Assessment

The core methodology for evaluating nafamostat's antiviral activity involves a cell-based infection model. The following workflow outlines a typical experiment using human lung-derived cell lines.

G A Cell Culture Preparation (Seed Calu-3 cells) B Pre-incubation (Add Nafamostat) A->B C Viral Inoculation (Infect with SARS-CoV-2) B->C D Incubation Period (48-72 hours) C->D E Endpoint Quantification (e.g., Plaque Assay, RT-qPCR) D->E F Data Analysis (Calculate IC₅₀) E->F

Diagram of the core in vitro antiviral assay workflow.

Key Experimental Components

Based on the literature, here are the critical elements of the experimental protocol [1]:

  • Cell Line: The preferred model is the human lung epithelium-derived Calu-3 cell line. This model is physiologically relevant as it endogenously expresses the ACE2 receptor and TMPRSS2, which are crucial for the SARS-CoV-2 entry pathway that nafamostat blocks.
  • Virus Strain: Experiments utilize the SARS-CoV-2 virus.
  • Assay Type: Antiviral activity is typically measured by a virus yield reduction assay. After the incubation period, the viral titer in the cell culture supernatant is quantified. Common methods include plaque assays or RT-qPCR to measure viral RNA copies. The reduction in viral titer in nafamostat-treated groups compared to the untreated control is used to calculate the half-maximal effective concentration (EC₅₀).

Mechanism of Antiviral Action

Nafamostat mesylate exerts its antiviral effect not by targeting the virus directly, but by inhibiting a critical host cell serine protease. The diagram below illustrates this mechanism and the experimental logic for confirming it.

G cluster_mechanism Mechanism of Action cluster_experiment Experimental Confirmation Virion SARS-CoV-2 Virion SProtein Spike (S) Protein Virion->SProtein ACE2 ACE2 Receptor SProtein->ACE2 Binds TMPRSS2 TMPRSS2 Protease ACE2->TMPRSS2 S Protein Priming Entry Viral Entry (Membrane Fusion) TMPRSS2->Entry Nafamostat This compound Nafamostat->TMPRSS2 Inhibits Exp1 Cell Viability Assay (e.g., WST-8) Inference Confirm TMPRSS2 Inhibition is Primary Antiviral Mechanism Exp1->Inference Rule out cytotoxicity Exp2 Protease Inhibition Assay Exp2->Inference Direct enzyme activity Exp3 Cell Fusion Assay Exp3->Inference Blocked fusion

Diagram of nafamostat's mechanism and its experimental confirmation.

The primary mechanism involves the inhibition of the host enzyme TMPRSS2. This protease is essential for cleaving the viral spike protein, a step required for the virus to fuse with the host cell membrane and enter the cell [2] [1]. By blocking TMPRSS2, nafamostat prevents the virus from entering human lung cells.

The potency of nafamostat and its specificity for the TMPRSS2-dependent entry pathway can be confirmed through several experimental approaches [1]:

  • Cell Viability Assays (e.g., WST-8): These are crucial to confirm that the reduction in viral titer is due to antiviral activity and not nafamostat-induced cytotoxicity in the host cells [3].
  • Direct Protease Inhibition Assays: These biochemical assays measure the ability of nafamostat to directly inhibit the enzymatic activity of TMPRSS2.
  • Split-Protein-Based Cell-Cell Fusion Assay: This specific assay can demonstrate that nafamostat blocks membrane fusion mediated by the SARS-CoV-2 spike protein and TMPRSS2, providing direct evidence for this entry pathway inhibition [2].

Research Implications & Combination Therapy

The high in vitro potency of nafamostat, combined with its unique host-targeted mechanism, makes it a promising candidate for repurposing. Its action is independent of viral replication, making it potentially effective against a broad range of SARS-CoV-2 variants. Furthermore, its established anticoagulant and anti-inflammatory effects may provide additional benefits in treating the thrombotic complications and severe inflammation observed in advanced COVID-19 [4] [2]. Research has also explored its use in combination with other antivirals, such as favipiravir (an RNA polymerase inhibitor), to simultaneously block viral entry and replication [2].

References

Nafamostat mesylate NF-κB signaling pathway inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of NF-κB Pathway Inhibition

Nafamostat mesylate (NM) inhibits the canonical (classical) NF-κB pathway [1] [2] [3]. The core mechanism involves NM blocking the activation of the IκB kinase (IKK) complex, which is pivotal in the pathway's activation [4] [5]. This inhibition prevents the critical downstream steps of IκBα phosphorylation and degradation, thereby trapping NF-κB complexes (typically the p50-RelA heterodimer) in the cytoplasm and preventing their nuclear translocation to activate target genes [4].

The following diagram illustrates this mechanism and its biological consequences:

G cluster_0 Inactive State (Basal Condition) Stimuli Pro-inflammatory Stimuli (e.g., TNFα, LPS) IKK_active IKK Complex (Active) Stimuli->IKK_active Activates NM This compound (NM) NM->IKK_active Inhibits IKK IKK Complex (Inactive) IKK->IKK_active IkB_p IκBα (Phosphorylated) IKK_active->IkB_p Phosphorylates IkB IκBα (Inhibitor) IkB->IkB_p Ubiquitination Ubiquitination & Proteasomal Degradation IkB_p->Ubiquitination NFkB_inactive NF-κB p65/p50 (Inactive in Cytoplasm) NFkB_inactive->IkB  Sequesters NFkB_active NF-κB p65/p50 (Active in Nucleus) NFkB_inactive->NFkB_active GeneExpression Pro-inflammatory, Pro-fibrotic & Pro-metastatic Gene Expression NFkB_active->GeneExpression Transcribes Ubiquitination->NFkB_active Releases NF-κB

Diagram 1: this compound inhibits the canonical NF-κB pathway by blocking IKK complex activation, preventing the expression of pro-disease genes.

Summary of Key Experimental Findings

The table below summarizes the therapeutic effects of this compound mediated by NF-κB inhibition across different experimental models.

Table 1: Experimental Evidence for this compound's Effects via NF-κB Inhibition

Disease Model Key Findings Related to NF-κB Inhibition Downstream Effects Reference
Colorectal Cancer Abrogated constitutive NF-κB activation; inhibited phosphorylation of IκBα and nuclear translocation of p65. Inhibited cancer cell proliferation, invasion, migration; induced apoptosis; enhanced sensitivity to oxaliplatin. [4]
Pancreatic Cancer Blocked NF-κB activation; reduced activity of phosphorylated IκBα. Inhibited cancer cell adhesion, invasion; increased anoikis; suppressed VEGF, MMP-9, and ICAM-1. [5]
Neuroblastoma Decreased NF-κB expression levels (per Western blot analysis). Inhibited cancer cell migration and invasion; reduced VEGF production. [6]
Chronic Kidney Disease (CKD) Renoprotective effects linked to suppression of the IL-17/c-Fos signaling pathway (a pathway known to interact with NF-κB). Attenuated renal fibrosis; improved renal function; reduced tubular injury and mitochondrial dysfunction. [7]

Detailed Experimental Protocols

To investigate the inhibition of the NF-κB pathway by this compound, researchers typically employ a combination of in vitro and in vivo experiments. Key methodological details are outlined below.

Table 2: Key Experimental Protocols for Studying NF-κB Inhibition

| Method Category | Specific Assay | Typical Protocol Summary | Application in Nafamostat Studies | | :--- | :--- | :--- | :--- | | In Vitro Cell Culture | Cell Treatment | Human cancer cell lines (e.g., CRC, pancreatic, neuroblastoma) are cultured and treated with NM (common concentrations: 50-100 µM) for 24 hours. | Used to assess direct cellular responses to NM. | [4] [5] [6] | | Protein Analysis | Western Blotting | Cytoplasmic and nuclear protein extracts are analyzed using antibodies against NF-κB pathway components (e.g., p65, IκBα, phosphorylated IκBα). Actin is used as a loading control. | To confirm inhibition of IκBα phosphorylation and reduced nuclear p65. | [4] [6] | | Functional Assays | Cell Migration/Invasion Assay | A "wound" is created in a confluent cell monolayer. NM's effect on cell migration into the wound is measured over 24-48 hours. | To demonstrate that NF-κB inhibition impairs metastatic potential. | [6] | | | ELISA | Cell culture supernatants are analyzed to quantify secretion of NF-κB target proteins like VEGF. | To link NF-κB inhibition to reduced angiogenesis. | [6] | | In Vivo Models | Subcutaneous Tumor / Metastasis Models | Mice are injected with cancer cells and treated with NM (e.g., 10 mg/kg, intraperitoneally). Tumor growth, metastasis, and survival are monitored. | To validate anti-tumor and anti-metastatic efficacy in vivo. | [7] [4] [5] |

Implications for Therapeutic Development

The evidence suggests that this compound has significant therapeutic potential. Its ability to target the NF-κB pathway makes it a promising candidate for drug repurposing in oncology, particularly as an adjunct therapy to overcome chemoresistance [4] [5]. Furthermore, its anti-fibrotic effects in models of chronic kidney disease highlight its potential applicability beyond oncology [7].

The experimental protocols provide a robust framework for researchers aiming to further investigate the mechanistic actions of NM or explore its efficacy in other NF-κB-driven pathologies.

References

Nafamostat mesylate VEGF inhibition mechanism cancer research

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of VEGF Inhibition

The anti-metastatic effect of nafamostat mesylate is linked to its inhibition of the NF-κB pathway, leading to reduced VEGF production. The table below summarizes the core experimental findings.

Aspect Experimental Finding
Cell Migration & Invasion Significantly inhibited migration and invasion of Neuro-2a murine neuroblastoma cells in a wound healing assay [1] [2].
Cell Proliferation No significant effect on Neuro-2a cell proliferation after 24 hours of treatment [1] [2].
VEGF Production Exposure to this compound resulted in decreased VEGF levels in cell culture supernatants, as measured by ELISA [1] [2].
Key Signaling Pathway Decreased expression levels of NF-κB, a key regulator of VEGF, were observed via western blotting [1].

The following diagram illustrates this mechanism and the experimental workflow used for validation.

mechanism cluster_experiment Experimental Validation Nafamostat Nafamostat NFkB NF-κB Nafamostat->NFkB Inhibits VEGF VEGF Production NFkB->VEGF Regulates Metastasis Cancer Cell Metastasis VEGF->Metastasis Promotes Assay1 Wound Healing Assay Result1 ↓ Migration/Invasion Assay1->Result1 Assay2 Western Blot Result2 ↓ NF-κB Expression Assay2->Result2 Assay3 ELISA Result3 ↓ VEGF Secretion Assay3->Result3 Result1->Metastasis

Mechanism and experimental validation of this compound's anti-metastatic effect.

Detailed Experimental Protocols

Key methodologies from the neuroblastoma study are detailed below for replication.

Cell Migration and Invasion: Wound Healing Assay
  • Cell Line: Murine neuroblastoma cell line Neuro-2a [1].
  • Culture Conditions: Maintained in RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) [1].
  • Procedure:
    • Seed (5 \times 10^6) cells onto a 6-well plate to create a 90% confluent cell monolayer [1].
    • Scratch the monolayer with a pipette tip to create a "wound" [1].
    • Wash the well with media to remove detached cells [1].
    • Add fresh medium containing this compound at concentrations of 10 µM and 50 µM [1].
    • Incubate cells for 24 hours [1].
    • Capture images of the wound at 0 and 24 hours using a light microscope to quantify cell migration into the scratched area [1].
Analysis of VEGF Secretion: Enzyme-Linked Immunosorbent Assay (ELISA)
  • Procedure:
    • Seed (1.5 \times 10^5) Neuro-2a cells onto a 6-well plate and incubate for 24 hours [1].
    • Treat cells with 50 µM this compound for 24 hours [1].
    • Harvest the cell culture supernatant after the incubation period [1].
    • Analyze VEGF concentration in the supernatant using a commercial Quantikine ELISA kit (e.g., R&D Systems, cat. no. MMV00) according to the manufacturer's instructions [1].
Analysis of NF-κB Expression: Western Blotting
  • Protein Extraction:
    • Resuspend (1 \times 10^7) Neuro-2a cells in 1 ml of RIPA buffer at 4°C for 30 minutes [1].
    • Centrifuge the lysate at 8,000 × g for 15 minutes at 4°C. Collect the supernatant containing the cytoplasmic proteins [1].
  • Protein Detection:
    • Quantify protein concentration using a BCA assay [1].
    • Load 40 µg of protein per lane and separate by electrophoresis on a 10% SDS-polyacrylamide gel [1].
    • Transfer proteins from the gel to a PVDF membrane using a semi-dry transfer apparatus [1].
    • Block the membrane with 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature [1].
    • Incubate with primary antibodies against NF-κB (e.g., Cell Signaling Technology, #8242) and actin (as a loading control, e.g., Sigma-Aldrich, A2066) at 4°C overnight [1].
    • Wash membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature [1].
    • Detect bound antibodies using a chemiluminescence reagent and visualize with a digital imaging system [1].

In Vivo Metastasis Model

The in vivo evidence supporting nafamostat's anti-metastatic effect comes from a mouse model of hematogenous dissemination [1].

  • Animal Model: Eight-week-old female A/J mice [1].
  • Model Establishment: Inject (1 \times 10^6) Neuro-2a cells into the lateral tail vein to simulate hematogenous spread [1].
  • Evaluation: The study concluded that this compound prevented metastasis and dissemination in this model, correlating with the in vitro findings of VEGF inhibition [1].

Research Context and Further Directions

This compound is a synthetic serine protease inhibitor already approved in some countries for treating pancreatitis and disseminated intravascular coagulation [1] [3] [4]. Its known anti-cancer properties involve inhibiting the NF-κB signaling pathway [3].

  • Beyond Neuroblastoma: Research indicates nafamostat can also prevent adhesion, invasion, and peritoneal dissemination in pancreatic cancer through NF-κB inhibition [3].
  • Broader Research Applications: The described experimental protocols provide a validated framework for exploring nafamostat's efficacy in other cancer types.

References

Nafamostat mesylate hemodialysis anticoagulation protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nafamostat Mesylate

This compound is a synthetic serine protease inhibitor recognized for its potent anticoagulant activity and very short half-life of approximately 5 to 8 minutes [1] [2]. It acts by inhibiting key enzymes in the coagulation cascade, including factors XIIa, Xa, and thrombin, without relying on antithrombin III [1]. It is also cleared by hemodialysis itself [3]. These properties make it particularly suitable for hemodialysis patients with active bleeding, a high bleeding tendency, or those in a perioperative state, where conventional anticoagulants like heparin are contraindicated [1] [2].

Mechanism of Action

The anticoagulant effect of this compound is multifaceted. The flowchart below illustrates its pathway and key actions in the bloodstream.

G NM This compound in Bloodstream ProteaseInhibition Inhibits Serine Proteases NM->ProteaseInhibition PlateletInhibition Inhibits Platelet Aggregation NM->PlateletInhibition RapidClearance Rapid Systemic Clearance (Half-life: 5-8 min) NM->RapidClearance FXIIa Factor XIIa ProteaseInhibition->FXIIa Directly Inhibits FXa Factor Xa ProteaseInhibition->FXa Directly Inhibits Thrombin Thrombin ProteaseInhibition->Thrombin Directly Inhibits Plasmin Plasmin ProteaseInhibition->Plasmin Directly Inhibits GPIIb_IIIa Glycoprotein IIb/IIIa PlateletInhibition->GPIIb_IIIa Inhibits Activation

Diagram 1: Mechanism of action and pharmacokinetics of this compound.

Dosing and Administration Protocol

A one-size-fits-all dosing strategy is not recommended. The following workflow outlines a patient-specific approach for initiating and adjusting this compound.

G Start Patient with High Bleeding Risk Assess Assess Patient Factors Start->Assess Initiate Initiate Nafamostat Infusion Assess->Initiate OralAnticoag Oral Anticoagulant Use Assess->OralAnticoag BodyWeight Dry Body Weight Assess->BodyWeight Age Age Assess->Age Hemoglobin Hemoglobin Level Assess->Hemoglobin Monitor Monitor During HD Session Initiate->Monitor Adjust Adjust Dose for Next Session Monitor->Adjust Clotting Circuit Clotting (Visual Score) Monitor->Clotting Bleeding Bleeding Events Monitor->Bleeding Increase Increase dose by 12.5 mg/h if excessive clotting Adjust->Increase Decrease Decrease dose by 12.5 mg/h if bleeding observed Adjust->Decrease Maintain Maintain current dose if therapy is effective Adjust->Maintain

Diagram 2: Clinical workflow for patient-specific dosing and adjustment of this compound.

The initial and adjusted dosing should be guided by a structured protocol and predictive factors, as summarized in the tables below.

Table 1: Protocol for Dose Initiation and Adjustment [2]

Parameter Protocol Detail
Initial Dosing 20-40 mg/h, infused continuously into the arterial line. Common institutional starting doses are 12.5 mg/h, 25 mg/h, or 37.5 mg/h.
Solution Preparation Dissolved in 5% glucose injection.
Dose Adjustment Based on visual clotting score and bleeding events at the end of each dialysis session.
Dose Increase Increase by 12.5 mg/h if excessive clotting is observed in the circuit.
Dose Decrease Decrease by 12.5 mg/h if bleeding is observed.

Table 2: Key Predictors for Nafamostat Dose in a Predictive Model [2] A 2025 study developed a model to predict the optimal dose, identifying the following key features:

Predictor Variable Effect on Nafamostat Dose Coefficient (95% CI) P-value
Oral Anticoagulant Use Lower Dose -14.20 (-18.28 to -10.12) < 0.001
Age Lower Dose -0.13 (-0.19 to -0.08) < 0.001
Dry Body Weight Higher Dose 0.15 (0.09 to 0.22) < 0.001
Hemoglobin Level Higher Dose 1.13 (0.51 to 1.76) < 0.001

Efficacy and Safety Data

Clinical studies directly compare this compound against other regional anticoagulants like citrate.

Table 3: Comparison of this compound vs. Regional Citrate Anticoagulation [3] This 2025 retrospective single-center study compared 651 hemodialysis sessions (362 with NM, 289 with citrate).

Outcome Measure This compound Citrate Anticoagulation P-value / Odds Ratio (OR)
Premature dialysis due to clotting 0.84% 5.19% P = 0.001
Risk of major clotting Reference (Lower) OR: 0.063 (CI: 0.008-0.475) P = 0.007
Major bleeding events No increase No increase Not Significant

Practical Implementation Notes

  • Filter Longevity: Studies have shown that this compound can extend the lifespan of hemodialysis filters [1]. One study in continuous veno-venous hemodialysis (CVVHD) reported a median filter survival of 21.8 hours without major bleeding complications [4].
  • Adverse Reactions: While generally well-tolerated in the studied populations, potential adverse reactions can include allergic reactions, nausea, and vomiting [1] [2]. Hyperkalemia and hyponatremia were not reported as common issues [1].
  • Economic Considerations: In some regions, such as China, this compound is included in national medical insurance catalogs, making it a more cost-effective option compared to citrate, which may need to be purchased out-of-pocket [3].

Conclusion

This compound is a valuable and effective anticoagulant for hemodialysis patients at high risk of bleeding. Its short half-life and regional effect provide a superior safety profile by minimizing systemic anticoagulation. Recent evidence suggests it may offer better efficacy in preventing circuit clotting compared to regional citrate [3], and the development of predictive dosing models promises more personalized and effective therapy in the future [2].

References

Nafamostat mesylate administration ECMO anticoagulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Nafamostat mesylate (NM) is a synthetic serine protease inhibitor approved in several Asian countries for anticoagulation during extracorporeal membrane oxygenation (ECMO) and continuous renal replacement therapy (CRRT) [1] [2]. Its primary advantage lies in its extremely short half-life of approximately 8 minutes, which enables regional anticoagulation within the ECMO circuit while minimizing systemic anticoagulation effects and bleeding risk [1] [2]. This property makes it particularly suitable for patients with a high risk of bleeding, a common and serious complication during ECMO support [3] [4].

The drug exerts its anticoagulant effect by competitively inhibiting multiple key serine proteases in the coagulation cascade, including thrombin (Factor IIa), Factor Xa, Factor XIIa, and kallikrein [2]. By inhibiting these enzymes, NM prevents the formation of fibrin clots within the extracorporeal circuit. Its mechanism is independent of antithrombin, distinguishing it from heparin, and it is rapidly hydrolyzed in the bloodstream by hepatic carboxyesterase into inactive metabolites, primarily p-guanidinobenzoic acid (PGBA) and 6-amidino-2-naphthol (AN), which are renally excreted [2].

Key Pharmacokinetic and Pharmacodynamic Data

Recent prospective studies have quantitatively characterized the PK/PD relationship of NM in ECMO patients, revealing significant differences between the systemic circulation and the ECMO circuit itself [1] [5] [6]. The tables below summarize the critical quantitative data.

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Nafamostat in ECMO

Parameter Systemic Circulation (Patient) ECMO Circuit
Best-Fit PK Model Two-compartment model [1] [5] Two-compartment model [1] [5]
Maximum Inhibitory Effect (Imax) on aPTT reduction 35.5% [1] [5] 43.6% [1] [5]
Half-Maximal Inhibitory Concentration (IC50) 350 μg/L [1] [5] 581 μg/L [1] [5]
Typical Starting Dose --- 15 mg/h (or ~0.2-0.5 mg/kg/hr) [1] [3]
Target aPTT 40-80 seconds [1] 60-90 seconds [3]

Table 2: Key Efficacy and Safety Outcomes from Clinical Studies

Study Type Filter/Circuit Lifespan Bleeding & Thrombotic Events Transfusion Requirements
NM in CRRT (Randomized) 31.7 ± 24.1 hrs (vs. 19.5 ± 14.9 hrs in no-anticoagulant group) [7] No significant difference in major bleeding [7] No significant difference in transfusion frequency [7]
NM in ECMO (Retrospective) Longer oxygenator use vs. heparin group [4] Fewer hemorrhagic complications vs. heparin [4] Lower daily transfusion volumes (pRBC, FFP, cryo) vs. heparin [4]
NM for VA-ECMO (Retrospective) N/A Lower aPTT in patient vs. ECMO circuit, confirming regional effect [3] N/A

Experimental Protocols and Methodologies

Clinical Dosing and Administration Protocol

The following workflow outlines the standardized procedure for NM administration and monitoring in ECMO, derived from recent clinical studies [1] [3].

G Start Patient on ECMO with High Bleeding Risk A Prepare NM Infusion (20 mg in 500 mL 0.9% Saline) Start->A B Administer via Dedicated Stopcock in Drainage Line (Pre-Pump) A->B C Start Continuous Infusion (15 mg/h or 0.2-0.5 mg/kg/h) B->C D Dual-Site Blood Sampling (Central Vein & Post-Oxygenator) C->D E Measure aPTT and/or NM Concentration D->E F Adjust Infusion Rate to Maintain Target aPTT E->F F->D Every 6-24h G Continuous Monitoring for Bleeding/Thrombosis F->G

Key Procedural Details:

  • Infusion Setup: NM is continuously infused through a dedicated stopcock installed in the drainage line upstream of the ECMO pump. This placement is critical for ensuring the drug mixes with the blood and exerts its anticoagulant effect before the blood reaches the pump and oxygenator [1] [3].
  • Dosing: The starting dose is typically 15 mg/hour (approximately 0.2-0.5 mg/kg/hour) without a bolus injection [1] [3]. The dose is then titrated based on target aPTT values.
  • Circuit Priming: For initial circuit setup, filters and tubing can be primed with a solution containing 20 mg of NM in 500 mL of normal saline [7].
Protocol for Pharmacokinetic/Pharmacodynamic Sampling

A recent prospective study established a robust methodology for PK/PD model development [1] [5]. The experimental workflow for this protocol is as follows:

G P1 Study Population: >18 years on VV/VA-ECMO P2 NM Administration: Continuous IV Infusion P1->P2 P3 Dual-Source Blood Sampling P2->P3 P4 Central Venous Catheter (Systemic Circulation) P3->P4 P5 ECMO Circuit Line (Post-Oxygenator) P3->P5 P6 Planned Sampling Timepoints: Pre-dose, 3, 6, 30, 120, 300, 480 min P4->P6 P5->P6 P7 Analysis: 1. NM Concentration (HPLC) 2. aPTT Measurement P6->P7 P8 Data Modeling: Nonlinear Mixed Effects Model (Two-Compartment PK, Turnover PD) P7->P8

Key Methodological Details:

  • Sampling Sites: Blood samples for PK/PD analysis must be collected from two distinct sites: the patient's central venous catheter (representing systemic concentration) and the ECMO circuit after the oxygenator (representing circuit concentration) [1] [5].
  • Sampling Schedule: Planned sampling times for a rich PK profile include pre-dose (trough) and at 3, 6, 30, 120, 300, and 480 minutes after infusion start or dose change [5].
  • Bioanalysis: NM concentrations in plasma are quantified using high-performance liquid chromatography (HPLC). Activated partial thromboplastin time (aPTT) is measured simultaneously using standard coagulation analyzers [1].
  • Data Analysis: Population PK/PD models are developed using nonlinear mixed-effects modeling (e.g., with NONMEM or Monolix). The PK of NM is best described by a two-compartment model, and its effect on aPTT is modeled using an inhibitory turnover model [1] [5] [6].

Safety and Monitoring Considerations

While NM reduces bleeding risk, vigilant monitoring is essential. Key safety considerations include:

  • Hyperkalemia: NM has been associated with hyperkalemia, potentially by inhibiting amiloride-sensitive sodium channels in the renal collecting ducts, which subsequently impairs potassium secretion [2]. Serum potassium levels should be monitored closely.
  • Anaphylaxis: Cases of anaphylaxis have been reported and require immediate cessation of the infusion and appropriate medical management [2].
  • Other Adverse Effects: Agranulocytosis has been reported as a potential adverse effect, necessitating periodic monitoring of complete blood counts during prolonged therapy [2].

Conclusion

This compound is a valuable anticoagulant for ECMO, particularly in patients with a high risk of bleeding. Its unique PK/PD profile, characterized by a short half-life and distinct effects in the systemic circulation versus the ECMO circuit, allows for effective regional anticoagulation. The protocols and data summarized here provide a foundation for researchers and clinicians to optimize its use and for drug development professionals to design future clinical trials aimed at further validating its efficacy and safety.

References

Nafamostat mesylate preventing post-ERCP pancreatitis protocol

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence and Efficacy Data

The efficacy of nafamostat mesylate for PEP prophylaxis is supported by several clinical studies, which are summarized in the table below.

Study Type / Focus Patient Population Nafamostat Protocol Key Efficacy Findings Reported Risk Ratio (RR) / Incidence
Single RCT [1] 704 patients 20 mg in 500 mL 5% dextrose, continuous infusion Significant reduction in PEP incidence 3.3% vs. 7.4% (Control); P=0.018
Systematic Review & Meta-Analysis (9 RCTs, n=3,321) [2] Mixed risk Mostly 20 mg or 50 mg infusions 50% lower risk of PEP overall RR: 0.50 (95% CI: 0.36–0.68)
Subgroup: Low-Risk Patients [2] Low-risk for PEP Mostly 20 mg or 50 mg infusions Pronounced protective effect RR: 0.34 (95% CI: 0.21–0.55)
Subgroup: Mild PEP [2] Patients with mild PEP Mostly 20 mg or 50 mg infusions Significant reduction in mild cases RR: 0.49 (95% CI: 0.36–0.69)
Subgroup: Moderate/Severe PEP [2] Patients with mod./sev. PEP Mostly 20 mg or 50 mg infusions Benefit not statistically significant RR: 0.62 (95% CI: 0.34–1.14)
Retrospective Cohort (High-risk patients) [3] 350 high-risk patients 20 mg in 500 mL 5% dextrose, infusion started after ERCP over 6 hrs Not effective in preventing PEP onset; but reduced severity PEP incidence: 17.4% vs. 10.3% (Control); P=0.168; Significant reduction in moderate-to-severe PEP (OR: 0.30)

Proposed Prophylaxis Protocol for PEP

The following protocol is synthesized from the analyzed clinical studies, particularly the single-center RCT [1] and the retrospective cohort study [3].

Patient Selection and Indications
  • Target Population: Consider for patients undergoing ERCP, with particular attention to those at high risk for PEP. Risk factors include [1] [3]:
    • Young age (e.g., <40 or <50 years)
    • Suspected sphincter of Oddi dysfunction
    • History of acute pancreatitis
    • Difficult cannulation (e.g., >10 minutes)
    • Pancreatic duct injection (especially ≥5 times)
    • Precut sphincterotomy or endoscopic papillary balloon dilation (EPBD)
  • Contraindications: Known hypersensitivity to this compound.
Reconstitution and Administration
  • Dosage: The most common dose studied is 20 mg [1] [3]. A 50 mg dose has also been used effectively in some trials [2].
  • Diluent: 500 mL of 5% dextrose solution [1] [3].
  • Infusion Rate: Administer as a continuous intravenous infusion. The total volume should be infused over 6 hours [3].
  • Timing of Initiation:
    • Pre-Procedure/Peri-Procedure: In most RCTs, the infusion was started before or during the ERCP procedure [1] [2].
    • Post-Procedure: One study infused nafamostat after ERCP completion in high-risk patients, which was associated with a reduction in severity [3].
Monitoring and Assessment
  • Clinical Monitoring: Monitor for signs of hypersensitivity or other adverse events during and after infusion.
  • Laboratory Diagnosis of PEP:
    • Check serum amylase and/or lipase levels at 24 hours after ERCP [1] [3].
    • PEP is defined as new or worsened abdominal pain combined with an amylase/lipase level >3 times the upper limit of normal 24 hours post-ERCP, requiring hospitalization or prolonging it [3].
  • Severity Grading (Based on length of hospitalization) [3]:
    • Mild: 2-3 days.
    • Moderate: 4-9 days.
    • Severe: ≥10 days, or with complications (necrosis, pseudocyst, need for intervention).

Mechanism of Action

This compound is a broad-spectrum synthetic serine protease inhibitor [4] [5]. Its primary mechanism in preventing pancreatitis is believed to be the inhibition of proteolytic enzymes like trypsin, which play a key role in the autodigestive process that initiates and propagates acute pancreatitis [4] [6].

Beyond trypsin inhibition, nafamostat also exerts potent anti-inflammatory effects. It can attenuate signaling through the canonical NF-κB pathway, a key driver of inflammation, and may modulate other pathways involving proteases like thrombin and kallikrein, which are involved in coagulation and inflammation [4] [5]. The following diagram illustrates its multi-targeted mechanism of action.

mechanism ERCP ERCP Trypsin Trypsin ERCP->Trypsin Inflammation Inflammation Trypsin->Inflammation NFkB NFkB NFkB->Inflammation Pancreatitis Pancreatitis Inflammation->Pancreatitis Nafamostat Nafamostat ProteaseInhibition Protease Inhibition Nafamostat->ProteaseInhibition AntiInflammation Anti-Inflammatory Effect Nafamostat->AntiInflammation CellularProtection Cellular Protection Nafamostat->CellularProtection ProteaseInhibition->Trypsin AntiInflammation->NFkB CellularProtection->Pancreatitis

Discussion and Key Considerations for Application

  • Efficacy Profile: The evidence strongly supports that nafamostat reduces the overall incidence of PEP, with a particularly strong effect in low-risk patients and for preventing mild cases [2]. Its benefit in preventing moderate-to-severe PEP is less certain and requires further investigation [2].
  • Administration Timing: While traditionally given during the peri-procedural period, post-procedural administration in identified high-risk patients is a viable strategy that may help attenuate the severity of pancreatitis, making it a potential "rescue" prophylactic measure [3].
  • Guideline Status: Despite positive meta-analyses, nafamostat is not yet recommended in several major international guidelines (e.g., American and European), while it is used in some East Asian countries [2]. Researchers should consider this discrepancy in the context of local regulations and practices.
  • Future Research: Well-designed randomized controlled trials focusing on high-risk patients and using severity as a primary endpoint are needed to clarify the optimal use of nafamostat, including its dose, timing, and cost-effectiveness [2] [3].

References

Comprehensive Application Notes & Protocols: Nafamostat Mesylate in Neuroblastoma Cell Migration Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nafamostat Mesylate & Neuroblastoma Research

This compound (NM) is a synthetic serine protease inhibitor clinically approved for treating acute pancreatitis and disseminated intravascular coagulation (DIC) in several countries. Recently, researchers have investigated its potential anti-cancer properties, particularly in preventing tumor metastasis. Neuroblastoma is the most common extracranial solid tumor in children, with approximately half of patients presenting with metastatic disease at diagnosis. Despite advanced treatments, the five-year survival rate for disseminated neuroblastoma remains at 40-45%, creating an urgent need for novel therapeutic strategies targeting metastasis [1] [2].

The transition from in vitro findings to in vivo validation represents a critical pathway in drug development. Research has demonstrated that this compound significantly inhibits migration and invasion of Neuro-2a murine neuroblastoma cells without affecting proliferation at 24 hours after treatment. This effect is mediated through decreased vascular endothelial growth factor (VEGF) production, identifying a pivotal mechanism underlying neuroblastoma metastasis inhibition. These findings suggest NM may be an effective treatment against neuroblastoma invasion and metastasis, meriting further investigation [1] [2].

In Vitro Cell Migration Assay Protocols

Wound Healing (Scratch) Assay Protocol

The wound healing assay represents a straightforward, cost-effective method for evaluating two-dimensional cell migration capabilities. This protocol has been optimized for assessing this compound's effects on neuroblastoma cell migration:

  • Cell Line and Culture: Utilize Neuro-2a murine neuroblastoma cells (American Type Culture Collection, cat. no. ATCC-CCL-131). Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C with 5% CO₂ [1].
  • Experimental Setup: Seed Neuro-2a cells at a density of 5×10⁶ cells per well in 6-well plates. Grow cells to approximately 90% confluence to form a uniform monolayer [1].
  • Wound Creation: Using a sterile pipette tip, create a straight scratch through the cell monolayer. Gently wash the well with media to remove dislodged cells and debris [1] [3].
  • NM Treatment: Add this compound (obtained from Nichi-Iko Pharmaceutical Co., Ltd., product no. 873999) at concentrations of 10 µM and 50 µM in RPMI-1640 with 10% FBS. Include control wells with vehicle only [1].
  • Image Capture and Analysis: Capture images of the wound area immediately after scratching (t=0) and after 24 hours of incubation. Use light microscopy to document cell migration. Quantify migration by measuring the reduction in wound width compared to t=0 [1].

Table: Wound Healing Assay Components and Conditions

Component Specification
Cell Line Neuro-2a murine neuroblastoma
Seeding Density 5×10⁶ cells/well (6-well plate)
NM Concentrations 10 µM, 50 µM
Incubation Time 24 hours
Imaging Light microscopy
Key Measurement Reduction in wound width
Boyden Chamber (Transwell) Migration Assay

The Boyden chamber assay provides a robust system for quantifying directed cell migration through a porous membrane, simulating aspects of in vivo migration through extracellular matrices:

  • Cell Preparation: Harvest Neuro-2a cells in logarithmic growth phase and resuspend in serum-free RPMI-1640 at a density of 2.5×10⁵ cells/mL [3].
  • NM Pretreatment: Pre-incubate cells with this compound at concentrations of 10 µM and 50 µM for 2 hours prior to seeding in migration chambers [1].
  • Assembly: Place cell culture inserts with 8µm pores into 24-well plates. Add RPMI-1640 with 10% FBS to the lower chamber as a chemoattractant. Seed 2.5×10⁴ cells in serum-free medium into the upper chamber [3].
  • Migration Phase: Incubate chambers for 6-24 hours at 37°C with 5% CO₂ to allow migration through pores toward the chemoattractant.
  • Cell Staining and Quantification: After incubation, remove non-migrated cells from the upper membrane surface using a cotton swab. Fix migrated cells on the lower membrane surface with 4% formaldehyde and stain with 0.1% crystal violet or Calcein-AM. Count migrated cells using microscopy or measure fluorescence with a microplate reader [3].

Table: Critical Parameters for Boyden Chamber Assay

Parameter Specification Purpose
Pore Size 8µm Optimal for neuroblastoma migration
Cell Density 2.5×10⁴ cells/insert Prevents overcrowding
Chemoattractant 10% FBS in lower chamber Induces directed migration
Incubation Time 6-24 hours Allows measurable migration
Detection Method Crystal violet staining or Calcein-AM Quantifies migrated cells
VEGF Measurement by ELISA

Understanding the mechanism of NM's anti-migratory effects requires quantification of VEGF secretion:

  • Sample Collection: Culture Neuro-2a cells (1.5×10⁵ cells/well in 6-well plates) with 50 µM NM for 24 hours. Collect cell culture supernatants and centrifuge at 1000×g for 10 minutes to remove debris [1].
  • ELISA Procedure: Use a Quantikine ELISA kit (cat. no. MMV00; R&D Systems) following manufacturer's instructions. Add 100 µL of sample or standard to pre-coated wells and incubate for 2 hours at room temperature [1].
  • Detection: After washing, add detection antibody and incubate for 2 hours. Following another wash, add substrate solution and incubate for 30 minutes in darkness. Stop reaction with stop solution and measure absorbance at 450 nm with correction at 540-570 nm [1].
  • Analysis: Calculate VEGF concentration against the standard curve generated with recombinant VEGF. Normalize values to total cellular protein or cell number [1].

Quantitative Experimental Data & Findings

Key Experimental Findings

Research investigations have yielded several critical quantitative findings regarding this compound's effects on neuroblastoma cells:

Table: Summary of Key Experimental Findings with this compound in Neuroblastoma

Experimental Parameter Effect of this compound Significance
Cell Migration (Wound Healing) Significant inhibition at 10µM and 50µM Concentration-dependent inhibition of migration
Cell Invasion (Boyden Chamber) Significant reduction Impairs penetration through extracellular matrix
Cell Proliferation (24h WST-8) No significant effect at 50µM Specific anti-migratory effect without cytotoxicity
VEGF Secretion (ELISA) Marked decrease in culture supernatants Identified potential mechanism of action
NF-κB Expression (Western Blot) Decreased levels Suggested signaling pathway involvement

The concentration-dependent response to this compound observed in migration assays reveals important structure-activity relationships. The 50 µM concentration consistently produces more pronounced inhibition of neuroblastoma cell migration compared to the 10 µM concentration, while showing no significant effect on cell proliferation at 24 hours. This indicates that NM's anti-migratory effects are not secondary to cytotoxicity, highlighting its potential as a targeted anti-metastatic agent [1] [2].

VEGF Inhibition Data

The dose-dependent suppression of VEGF secretion represents one of the most significant findings in NM research. ELISA analyses demonstrate that NM treatment reduces VEGF levels in neuroblastoma cell culture supernatants by approximately 40-60% compared to untreated controls. This reduction in VEGF directly correlates with decreased migration capacity, suggesting that VEGF inhibition constitutes a primary mechanism through which NM impairs neuroblastoma metastasis. VEGF-mediated pathways are crucial for tumor angiogenesis and metastasis, making this finding particularly relevant for therapeutic development [1] [2].

Mechanistic Insights & Signaling Pathways

VEGF-Mediated Migration Inhibition

The vascular endothelial growth factor (VEGF) signaling pathway plays a central role in NM's anti-metastatic effects on neuroblastoma. VEGF is a highly potent molecule that increases vessel permeability, endothelial cell growth, proliferation, migration, and differentiation—all processes exploited by metastatic cancer cells. Research indicates that NM exposure significantly reduces VEGF production in neuroblastoma cells, which represents a pivotal mechanism underlying its inhibitory effects on metastasis [1].

The following diagram illustrates the proposed mechanism through which this compound inhibits neuroblastoma metastasis:

G This compound Inhibits Neuroblastoma Metastasis via VEGF Suppression NM This compound (50 µM) SerineProtease Serine Protease Inhibition NM->SerineProtease NFkB NF-κB Pathway Modulation SerineProtease->NFkB Decreases VEGFproduction VEGF Production & Secretion NFkB->VEGFproduction Suppresses Migration Cell Migration & Invasion VEGFproduction->Migration Stimulates (in control) Metastasis Metastasis Formation Migration->Metastasis

This mechanism is particularly significant because tumor vascularization is a rate-limiting step for metastasis. By targeting VEGF production, NM interferes with a critical pathway that neuroblastoma cells use to disseminate to distant sites. The concentration-dependent effect (more pronounced at 50µM than 10µM) further supports the specificity of this mechanism and suggests potential dose-response relationships that could be exploited therapeutically [1] [2].

NF-κB Signaling Pathway

Research indicates that this compound exposure leads to decreased NF-κB expression in neuroblastoma cells as measured by western blot analysis. NF-κB is a transcription factor that regulates numerous genes involved in inflammation, cell survival, and metastasis, including VEGF. The observed reduction in NF-κB provides a plausible mechanistic connection between serine protease inhibition and VEGF downregulation, suggesting NM acts through multiple interconnected pathways to achieve its anti-metastatic effects [1].

Research Applications & Implications

Drug Development Considerations

The experimental findings for this compound have significant implications for neuroblastoma therapeutic development:

  • Repurposing Potential: As an already approved drug for other indications, this compound could potentially move more rapidly through clinical development stages for neuroblastoma, possibly benefiting children with high-risk metastatic disease [1] [2].
  • Combination Therapy: The specific anti-migratory effect without cytotoxicity suggests NM could be combined with conventional cytotoxic chemotherapies to target both primary tumor growth and metastatic dissemination simultaneously [1].
  • Biomarker Development: The strong correlation between VEGF reduction and migration inhibition suggests VEGF levels could serve as a pharmacodynamic biomarker for treatment efficacy in clinical settings [1] [2].
Technical Considerations for Implementation

Researchers implementing these protocols should consider several technical aspects:

  • Cell Culture Conditions: Maintain Neuro-2a cells in exponential growth phase and use consistent passage numbers (recommended passages 3-8) to ensure reproducible migration characteristics [1].
  • NM Preparation: Prepare this compound fresh for each experiment, dissolved in distilled water, and stored at -80°C until use to maintain stability [1].
  • Assay Validation: Include appropriate controls in all migration assays, including positive controls (e.g., known migration inhibitors) and vehicle controls to account for any solvent effects [3].
  • Time Course Considerations: While significant migration inhibition is observed at 24 hours, longer time points (48-72 hours) may be necessary to detect compensatory mechanisms or delayed effects [1].

The following workflow diagram summarizes the complete experimental process for evaluating this compound's effects on neuroblastoma migration:

G Experimental Workflow for Neuroblastoma Migration Studies Start Cell Culture Neuro-2a in RPMI-1640 + 10% FBS Preparation Experimental Preparation (Passage 3-8, 90% confluence) Start->Preparation NMtreatment This compound Treatment (10 µM, 50 µM in complete media) Preparation->NMtreatment AssayType Assay Type? NMtreatment->AssayType WoundHealing Wound Healing Assay Scratch, 24h incubation, imaging AssayType->WoundHealing 2D Migration BoydenChamber Boyden Chamber Assay 8µm pores, 6-24h migration AssayType->BoydenChamber 3D Migration Analysis1 Migration Analysis Wound closure quantification WoundHealing->Analysis1 Analysis2 Cell Quantification Staining & counting migrated cells BoydenChamber->Analysis2 Mechanism Mechanistic Studies VEGF ELISA, NF-κB Western Blot Analysis1->Mechanism Analysis2->Mechanism

Conclusion

These application notes and protocols provide comprehensive methodologies for investigating the anti-migratory effects of this compound on neuroblastoma cells. The detailed wound healing and Boyden chamber protocols enable robust quantification of migration inhibition, while the VEGF ELISA and western blot procedures facilitate mechanistic studies. The accumulated data demonstrate that NM significantly inhibits neuroblastoma migration and invasion—without affecting short-term proliferation—primarily through VEGF suppression and NF-κB modulation. These findings support further investigation of NM as a potential anti-metastatic agent for high-risk neuroblastoma and provide frameworks for evaluating its effects on other cancer types.

References

Nafamostat mesylate animal model exertional heat stroke research

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Nafamostat Mesylate in EHS

This compound (NM) is a synthetic serine protease inhibitor with potent anticoagulant and anti-inflammatory properties [1]. Its very short half-life of approximately 8 minutes makes it an attractive candidate for anticoagulation therapy where bleeding risk is a concern [2].

The primary rationale for investigating NM in EHS is to counteract heatstroke-induced coagulopathy (HIC), a major driver of mortality characterized by a cytokine storm, endothelial damage, and rapid consumption of coagulation factors [2]. A 2025 preclinical study demonstrated that NM intervention improves 72-hour survival in a rat EHS model by addressing this very issue [2] [3].

The graphic below summarizes the proposed mechanism of action of NM based on the findings of this study.

mechanism EHS Exertional Heat Stroke Coagulopathy Heatstroke-Induced Coagulopathy (HIC) EHS->Coagulopathy Survival Improved Survival Coagulopathy->Survival Leads to Poor Outcome NM This compound Intervention NM->Coagulopathy Mitigates NM->Survival Proteomic Modulation of Differentially Expressed Proteins NM->Proteomic P1 ↓ rpLP2, ↓ H4c16 ↓ NGP, ↓ Impa1 Proteomic->P1 Effects Anti-inflammatory Anti-thrombotic Enhanced Cellular Metabolism P1->Effects Effects->Survival

Experimental Protocol (Rat EHS Model)

The following detailed protocol is adapted from the 2025 study by Frontiers in Pharmacology [2].

Animal Model Preparation
  • Animals: Use 45 specific pathogen-free (SPF) male Sprague Dawley (SD) rats.
  • Acclimatization: House rats for 7 days in a controlled environment (25°C ± 1°C, 40-50% relative humidity) with free access to food and water.
  • Telemetry Capsule Implantation: Implant abdominal temperature telemetry capsules under anesthesia (intraperitoneal pentobarbital, 45 mg/kg) at least 7 days before EHS induction to allow for wound healing and recovery [2].
Exertional Heat Stroke (EHS) Induction
  • Pre-conditioning: Fast rats for 24 hours before the procedure with limited water access.
  • Environmental Chamber: Place rats in an artificial climate chamber set to 40°C and 70% relative humidity.
  • Treadmill Exercise: Position rats on a treadmill. Start at 5 m/min and incrementally increase to a steady pace of 15 m/min.
  • Fatigue Stimulus: Use electrodes at the end of each lane to deliver a 1 mA electrical stimulus to motivate continued running.
  • Endpoint Definition: The EHS model is successfully established when a rat stops running for 5 seconds despite electrical stimulus and its core body temperature reaches 42.5°C [2].
Drug Administration and Group Allocation

Randomly assign rats into three groups (n=15 per group) immediately after successful EHS induction:

Group Treatment Administration
Control (Con) No treatment -
EHS Model (EHS) 5% glucose solution Intraperitoneal injection, 0.5 mg/kg
Nafamostat (NM) This compound solution Intraperitoneal injection, 0.5 mg/mL (equivalent volume to EHS group) [2]
Data and Sample Collection
  • Survival Analysis: A subset of 10 rats from each group should be monitored for a 72-hour survival rate.
  • Terminal Sampling: At the 3-hour post-model-induction time point, collect samples under anesthesia:
    • Blood Collection: Draw blood into EDTA tubes for hematology and sodium citrate tubes for coagulation profiles.
    • Tissue Harvesting: Excise and preserve brain, heart, lung, kidney, liver, and duodenum tissues in 4% formaldehyde for histopathology [2].

Data Analysis and Outcomes

The expected outcomes and methods for analysis based on the referenced study are summarized below.

Key Outcome Measures and Techniques
Analysis Type Specific Measures Experimental Technique
Hematology & Coagulation Platelet count, Hemoglobin, PT, APTT, TT, Fibrinogen, D-dimer, FDP Automated hematology & coagulation analyzers [2]
Histopathology Thrombus formation in brain, lungs, liver; general organ damage H&E staining of tissue sections, microscopic examination [2]
Proteomics Identification & quantification of differentially expressed proteins Quantitative proteomics, validation by Parallel Reaction Monitoring (PRM) [2]
Expected Quantitative Results

The following table summarizes the key findings expected from the NM treatment group compared to the EHS model group.

Parameter EHS Model Group NM Treatment Group Change & Significance
72-hour Survival Rate Baseline "Markedly higher" [2] ✓ Improvement
Platelet Count Low (Thrombocytopenia) Elevated ✓ Improvement [2]
Coagulation Times (PT/APTT) Prolonged Significant reduction ✓ Improvement [2]
Thrombus Burden Notable in brain, lungs, liver Notable reduction ✓ Improvement [2]
Differentially Expressed Proteins Baseline (1,971 identified) 160 downregulated, 52 upregulated ✓ Modulation [2]

The experimental workflow from model establishment to final analysis is outlined below.

workflow Start Animal Preparation (45 SD Rats) A Telemetry Capsule Implantation Start->A B EHS Model Induction (Treadmill at 40°C/70% RH until 42.5°C & Fatigue) A->B C Randomization & Drug Administration B->C D Data & Sample Collection (3 hours post-model) C->D Sub1 72-Hour Survival Analysis D->Sub1 Sub2 Blood Collection D->Sub2 Sub3 Tissue Harvesting D->Sub3 E Hematology & Coagulation Tests Sub2->E F Histopathological Examination Sub3->F G Proteomic Analysis & PRM Validation

Discussion for Researchers

  • Clinical Translation: While these animal model results are promising, note that NM's efficacy in human HIC patients is not yet fully established [2]. The ongoing EASNMS clinical trial (NCT06078839) evaluating NM for sepsis-associated coagulopathy may provide valuable insights for its potential use in critical care, including heat stroke [4].
  • Safety Profile: NM's short half-life is a key safety advantage. However, be aware that known risks from its use in other conditions include agranulocytosis, hyperkalemia, and anaphylaxis [1]. The EASNMS trial excludes patients at high risk of bleeding [4].
  • Mechanistic Insight: This protocol goes beyond simple survival benefits and provides a framework for uncovering the molecular mechanisms of NM action through proteomic analysis, which identified specific proteins like rpLP2, H4c16, NGP, and Impa1 as being modulated by the treatment [2].

References

Application Note: A Predictive Model for Nafamostat Mesylate Dosing in Hemodialysis

Author: Smolecule Technical Support Team. Date: February 2026

1. Clinical Background and Rationale Nafamostat mesylate (NM) is a synthetic serine protease inhibitor with a very short half-life (approximately 5-8 minutes), making it a suitable regional anticoagulant for hemodialysis (HD) patients with a high risk of bleeding [1]. However, establishing the correct dose is challenging; under-dosing can lead to circuit clotting and ineffective dialysis, while over-dosing increases the risk of bleeding, allergic reactions, and costs [2] [1]. Clinical practice has relied on clinician experience and fixed protocols, leading to variable outcomes. A study analyzing 308 effective dialysis sessions has led to the development of a predictive model to calculate an individualized NM dose, aiming to optimize anticoagulation efficacy while minimizing risks [2].

2. Model Development and Key Predictors The model was developed through a retrospective multicenter study analyzing 308 hemodialysis sessions from 88 patients where anticoagulation was effective (no dialyzer clotting) [2] [1]. Using bootstrapping and stepwise multivariable linear regression on 16 candidate variables, the top four most important predictive features were identified [1]. The best-performing model used 12 variables and achieved an adjusted R² of 0.49 and a root mean squared error (RMSE) of 4.11 mg/h [2].

The direction and magnitude of influence for the top predictors are summarized in the table below and visualized in the subsequent diagram.

Table 1: Key Predictors of this compound Dose in the Multivariable Linear Regression Model [2] [1]

Predictor Variable Coefficient (95% CI) P-value Effect on Nafamostat Dose
Oral Anticoagulant Use -14.20 (-18.28 to -10.12) < 0.001 Significantly Lower
Age (per year) -0.13 (-0.19 to -0.08) < 0.001 Lower
Dry Body Weight (per kg) 0.15 (0.09 to 0.22) < 0.001 Higher
Hemoglobin (per g/dL) 1.13 (0.51 to 1.76) < 0.001 Higher

The following diagram illustrates the relationships between these key predictors and the required NM dose.

NafamostatDosingModel Key Predictors of this compound Dose OralAnticoag Oral Anticoagulant Use NafamostatDose This compound Dose Requirement OralAnticoag->NafamostatDose Decreases Age Advanced Age Age->NafamostatDose Decreases BodyWeight Higher Dry Body Weight BodyWeight->NafamostatDose Increases Hemoglobin Higher Hemoglobin Level Hemoglobin->NafamostatDose Increases

3. Detailed Experimental Protocol This section outlines the core methodology used in the development study [1].

3.1. Data Source and Study Population

  • Design: Retrospective multicenter analysis.
  • Data: Medical records from 12 dialysis centers over 8 months.
  • Inclusion Criteria: Adult hemodialysis patients receiving NM for anticoagulation due to bleeding tendency, perioperative state, or thrombocytopenia (platelet count < 50,000/mm³).
  • Outcome Definition: The "non-clotted group" (used for model training) was defined by a clotting score < 2 for both the dialyzer membrane and venous drip chamber at the end of the session. A score of ≥2 indicated failure and placed the session in the "clotted group."

3.2. Data Collection and Variable Selection

  • Variables Collected: Demographics, medical history (including malignancy, autoimmune disease, diabetes), medications (oral anticoagulants, antiplatelet agents), vascular access, laboratory values (hemoglobin, platelets), dialysis prescription (blood flow rate, ultrafiltration volume, membrane material/surface area), and ESRD vintage.
  • Feature Selection: From an initial set of variables, 16 were selected after assessing for multicollinearity. Bootstrapping with 10,000 samples was applied to the training set (70% of data) to ensure robust variable selection. Six models with variable sets of different inclusion thresholds were compared.

3.3. Model Training and Validation

  • The dataset was randomly split into a training set (70%) and a testing set (30%) at the session level.
  • A multivariable linear regression model was built on the training set.
  • Model performance was evaluated on the testing set using Root Mean Squared Error (RMSE), Mean Absolute Error (MAE), Mean Absolute Percentage Error (MAPE), and adjusted R².

4. Clinical Implementation Protocol The following workflow diagram and accompanying text provide a guide for implementing the model in a clinical or research setting.

ClinicalImplementation Clinical Implementation Workflow for Nafamostat Dosing Step1 Identify HD Patient at High Bleeding Risk Step2 Gather Patient Parameters: - Oral Anticoagulant Use (Y/N) - Age - Dry Body Weight (kg) - Hemoglobin (g/dL) Step1->Step2 Step3 Calculate Predicted Nafamostat Dose (mg/h) Using Regression Model Step2->Step3 Step4 Initiate Hemodialysis with Calculated Dose Step3->Step4 Step5 Monitor Clotting & Bleeding at Session End Step4->Step5 MonitorDecision Clotting Score < 2 AND No Bleeding? Step5->MonitorDecision Step6 Adjust Dose for Next Session: ↑ if Clotting / ↓ if Bleeding Step6->Step4 Next Session OutcomeYes Dose Effective Maintain Regimen MonitorDecision->OutcomeYes Yes OutcomeNo Dose Adjustment Required MonitorDecision->OutcomeNo No OutcomeNo->Step6 Next Session

4.1. Pre-Dialysis Assessment & Dose Calculation

  • Step 1: Patient Identification. Confirm the patient is undergoing hemodialysis and has a high bleeding risk.
  • Step 2: Data Input. Collect the four key parameters for the model: Oral anticoagulant use (Yes/No), Age (years), Dry body weight (kg), and Hemoglobin level (g/dL).
  • Step 3: Dose Calculation. Input the parameters into the regression equation to compute the predicted NM dose in mg/h. The full 12-variable model is more accurate, but the core model provides a practical starting point.

4.2. Dialysis Session and Monitoring

  • Step 4: Initiation. Begin hemodialysis using the calculated NM dose, administered via continuous infusion into the arterial line of the extracorporeal circuit.
  • Step 5: Monitoring. At the end of the session, a trained HD nurse should visually assess the dialysis circuit using the standardized clotting score [1]. Also, monitor for any signs of bleeding.

4.3. Post-Dialysis Evaluation & Dose Adjustment

  • Step 6: Feedback Loop. Based on the clotting score and bleeding observation:
    • If the circuit is clot-free (Score < 2) and there is no bleeding, the dose is effective and should be maintained for the next session.
    • If excessive clotting is observed (Score ≥ 2), the NM dose should be increased by 12.5 mg/h for the next session.
    • If bleeding is observed, the NM dose should be decreased by 12.5 mg/h for the next session [1].

5. Limitations and Future Directions The model represents a significant step towards personalized dosing but has limitations. Its performance (adjusted R² = 0.49) indicates that 51% of the variability in dosing is not explained by the model, leaving room for improvement [2]. As a retrospective study, it requires prospective and external validation in different patient populations [2] [1]. Future work should focus on:

  • Model Refinement: Incorporating additional physiological or real-time pharmacokinetic data [3].
  • Advanced Algorithms: Exploring non-linear model predictive control (NMPC), similar to approaches used for erythropoietin dosing [4] [5].
  • Clinical Integration: Validating the model in a prospective trial to establish its impact on clinical outcomes like bleeding rates, circuit survival, and cost-effectiveness.

References

Comprehensive Application Notes and Protocols for Nafamostat Mesylate in Extracorporeal Circuit Anticoagulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Key Advantages

Nafamostat mesylate (NM) is a short-acting serine protease inhibitor that has gained significant attention as a regional anticoagulant for various extracorporeal circuits, including extracorporeal membrane oxygenation (ECMO), continuous renal replacement therapy (CRRT), and therapeutic plasma exchange (PE). Its primary advantage lies in its exceptionally short plasma half-life of approximately 8 to 10 minutes, due to rapid degradation by hepatic carboxylesterases [1] [2]. This pharmacokinetic profile allows NM to exert potent anticoagulation within the extracorporeal circuit while minimizing systemic anticoagulation effects, making it a superior choice for critically ill patients with high bleeding risks or those with conditions like heparin-induced thrombocytopenia (HIT) [1] [3] [4].

Beyond its anticoagulant properties, NM exhibits anti-inflammatory and anti-complement activity by reducing macrophage, neutrophil, and T lymphocyte infiltration and inhibiting the NF-κB signaling pathway [1]. This multi-faceted mechanism of action not only prevents clot formation in the circuit but may also contribute to improved patient outcomes by mitigating the systemic inflammatory response often associated with extracorporeal circulation.

Pharmacology and Mechanism of Action

Detailed Pharmacodynamics

This compound is a broad-spectrum, synthetic serine protease inhibitor. Its anticoagulant effect is independent of antithrombin III, distinguishing it from heparin. The following diagram illustrates its multi-target mechanism of action within an extracorporeal circuit:

G cluster_circuit Extracorporeal Circuit Nafamostat Nafamostat Complement Complement Nafamostat->Complement IIa Thrombin (IIa) Nafamostat->IIa Xa Factor Xa Nafamostat->Xa XIIa Factor XIIa Nafamostat->XIIa Kallikrein Kallikrein Nafamostat->Kallikrein Plasmin Plasmin Nafamostat->Plasmin Coagulation Coagulation Fibrinolysis Fibrinolysis ComplementActivation ComplementActivation Complement->ComplementActivation IIa->Coagulation Xa->Coagulation XIIa->Coagulation Kallikrein->Coagulation Plasmin->Fibrinolysis

Diagram 1: Multitarget anticoagulation and anti-inflammatory mechanism of Nafamostat. NM inhibits multiple serine proteases in the coagulation cascade (IIa, Xa, XIIa), contact activation (kallikrein), fibrinolysis (plasmin), and the complement system, providing comprehensive circuit protection.

NM's broad inhibitory profile includes coagulation factors IIa (thrombin), Xa, and XIIa, as well as kallikrein, and plasmin [4]. The inhibition of kallikrein and Factor XIIa is particularly important in extracorporeal circuits, as it directly targets the contact activation pathway initiated when blood interacts with artificial circuit surfaces [1]. Furthermore, its suppression of complement activation contributes to reduced inflammation within the circuit [1].

Pharmacokinetics in Extracorporeal Circuits

Recent pharmacokinetic/pharmacodynamic (PK/PD) studies in ECMO patients reveal that NM's effect is best described by a two-compartment model [2]. There is a significant difference in its pharmacodynamics between the systemic circulation and the ECMO circuit itself. The concentration required to achieve half of the maximum inhibitory effect (IC50) on aPTT prolongation is 350 μg/L in the patient's systemic circulation compared to 581 μg/L in the ECMO circuit [2]. This indicates that higher concentrations are needed for effective anticoagulation within the circuit, supporting the strategy of infusing NM directly into the circuit to achieve high local concentrations while maintaining low systemic levels.

Clinical Applications and Experimental Protocols

Anticoagulation for Extracorporeal Membrane Oxygenation (ECMO)

Application Notes: NM is a viable alternative to unfractionated heparin for ECMO, especially in patients with HIT, significant bleeding, or heparin resistance [1] [3]. It provides effective circuit anticoagulation with a potentially lower incidence of major bleeding events [1] [2]. A proposed strategy involves continuous infusion of NM via a dedicated stopcock upstream of the ECMO pump, ensuring high drug concentration at the point of entry into the circuit and maximizing contact time with blood before it returns to the patient [2].

Detailed Experimental Protocol:

  • Drug Preparation: Reconstitute NM (typically 20 mg ampoules) in 5% glucose solution, then dilute in 500 mL of 0.9% sodium chloride to a final concentration suitable for infusion [4].
  • Initial Dosing: Administer a continuous IV infusion at an initial rate of 0.25 mg/kg/h [4] or 15 mg/h for adult patients [2]. The infusion should be connected to a port before the ECMO pump [2].
  • Monitoring and Dose Titration: Monitor the activated clotting time (ACT) from a post-filter port or the activated partial thromboplastin time (aPTT) from the systemic circulation.
    • Target ACT: 180-250 seconds (for post-filter blood) [4].
    • Target aPTT: 40-80 seconds (for systemic blood) [2].
    • Check the ACT/aPTT 30 minutes after initiation and adjust the infusion rate accordingly. Recheck every 30 minutes until targets are stable, then periodically throughout the ECMO run [4] [2].
  • Circuit Patency: Under NM anticoagulation, circuits and oxygenators have demonstrated successful operation without premature clotting [1].
Anticoagulation for Continuous Renal Replacement Therapy (CRRT)

Application Notes: For CRRT in patients with a high bleeding risk, NM significantly prolongs filter lifespan compared to no anticoagulation (31.7 ± 24.1 hours vs. 19.5 ± 14.9 hours, p=0.035) without increasing transfusion requirements or bleeding events [2]. Its short half-life makes it ideal for critically ill patients with fluctuating organ function.

Detailed Experimental Protocol:

  • Drug Preparation: Prepare as described in the ECMO protocol.
  • Initial Dosing: Initiate a continuous pre-filter infusion at 0.1-0.5 mg/kg/h. A common effective dose reported is 10 mg/h [2].
  • Monitoring and Dose Titration:
    • Measure ACT from a post-filter port 30 minutes after initiation.
    • Target a post-filter ACT of 180-250 seconds [4].
    • Adjust the infusion rate to maintain the target and monitor for filter clotting via transmembrane pressure (TMP).
Anticoagulation for Plasma Exchange (PE)

Application Notes: A recent retrospective study in pediatric patients at high bleeding risk found that NM provides similar filter performance to regional citrate anticoagulation (RCA), with no significant differences in transmembrane pressure (TMP) or filter coagulation [4]. However, the NM-PE group had significantly lower overall adverse reactions and metabolic alkalosis rates compared to the RCA-PE group [4].

Detailed Experimental Protocol:

  • Priming: Add 20 mg of NM dissolved in 2-5 mL of 5% glucose to 500 mL of 0.9% sodium chloride for circuit priming [4].
  • Initial Dosing: Start a continuous infusion at 0.25 mg/kg/h [4].
  • Monitoring and Dose Titration:
    • Measure ACT from a post-filter port 30 minutes after PE initiation.
    • Target ACT: 180-250 seconds.
    • Adjust the NM infusion rate to maintain the target ACT [4].

The following workflow summarizes the clinical implementation and monitoring of NM anticoagulation:

G Start Patient Identification (High Bleeding Risk, HIT) Prep Reconstitute and Dilute NM Start->Prep Dose Initiate Infusion (0.25 mg/kg/h) into circuit pre-pump Prep->Dose Monitor Draw Blood Sample from Post-Filter Port at 30 Minutes Dose->Monitor Check ACT 180-250 s? Monitor->Check Maintain Maintain NM Dose Continue Periodic Monitoring Check->Maintain Yes Adjust Titrate NM Infusion Rate Re-check ACT in 30 min Check->Adjust No Adjust->Monitor

Diagram 2: Clinical implementation and monitoring workflow for Nafamostat. The process involves identifying suitable patients, initiating infusion, and titrating the dose based on post-filter Activated Clotting Time (ACT) measurements to achieve target anticoagulation.

Monitoring Parameters and Efficacy Data

Quantitative Monitoring Parameters

Table 1: Key Monitoring Parameters for Nafamostat Anticoagulation

Parameter Target Range Sampling Site Frequency Rationale & Notes
ACT (Activated Clotting Time) 180-250 seconds [4] Post-filter port 30 min post-init, then every 30 min until stable, then per unit protocol Primary parameter for circuit anticoagulation.
aPTT (activated Partial Thromboplastin Time) 40-80 seconds (systemic) [2] Systemic circulation (e.g., central venous catheter) Same as above Monitors systemic anticoagulation effect. A minimal increase is expected.
TMP (Transmembrane Pressure) Stable, as per baseline Machine display Continuous Increasing TMP indicates filter clotting.
Filter Inspection No visible clotting Effluent line Periodically Visual confirmation of circuit patency.
Ionized Calcium Normal range Systemic circulation Every 4-6 hours or as clinically indicated Unlike citrate, NM does not affect calcium levels [4].
Comparative Efficacy and Safety Data

Table 2: Comparison of Nafamostat with Other Anticoagulants in Extracorporeal Circuits

Anticoagulant Mechanism of Action Half-Life Key Advantages Key Disadvantages & Risks
This compound Serine protease inhibitor ~8-10 min [1] Short half-life; Regional anticoagulation; Low bleeding risk; HIT-safe [1] [4] No specific antidote; Limited global experience; Potential for anaphylaxis, agranulocytosis, hyperkalemia [5]
Unfractionated Heparin (UFH) Activates Antithrombin III ~60-90 min Universal availability; Low cost; reversible with protamine [3] High bleeding risk; Heparin-Induced Thrombocytopenia (HIT); Heparin resistance [1] [3]
Regional Citrate (RCA) Chelates ionized calcium Metabolized (liver) Minimal systemic anticoagulation [4] Risk of metabolic alkalosis and hypocalcemia; Requires intensive monitoring [3] [4]

Recent research directly comparing NM and RCA for plasma exchange in children showed comparable efficacy in terms of filter performance (initial, maximum, and final TMP) and bleeding events. However, the NM group demonstrated superior safety, with significantly lower rates of overall adverse reactions and metabolic alkalosis [4].

Conclusions and Limitations

This compound is a potent and safe alternative for regional anticoagulation in extracorporeal circuits, characterized by its short half-life and targeted action. Its application is particularly valuable in managing critically ill patients with a high risk of bleeding or contraindications to heparin.

Current limitations for its widespread use include a lack of universal familiarity, absence of a specific antidote, and the need for more robust, large-scale randomized controlled trials to further solidify its position in treatment guidelines. Future work should focus on standardizing dosing protocols across different devices and patient populations and developing optimized, real-time monitoring strategies based on a deeper understanding of its PK/PD properties.

References

Nafamostat mesylate anticoagulation high bleeding risk patients

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application Notes for Nafamostat Mesylate

This compound (NM) is a synthetic serine protease inhibitor with a very short half-life (approximately 5-8 minutes), making it an ideal candidate for regional anticoagulation in extracorporeal circuits for patients with a high risk of bleeding [1] [2]. Its mechanism involves inhibiting key coagulation factors like IIa, Xa, XIIa, and kallikrein [1] [3].

Evidence of Efficacy and Safety

Clinical studies demonstrate that nafamostat provides effective anticoagulation while mitigating bleeding risks.

  • In Plasma Exchange (PE): A 2025 retrospective study in a pediatric intensive care unit found that NM demonstrated similar efficacy to regional citrate anticoagulation (RCA) in terms of filter performance (measured by transmembrane pressure). However, the NM group had a significantly lower overall rate of adverse reactions and fewer instances of metabolic alkalosis [1].
  • In Continuous Renal Replacement Therapy (CRRT): A 2024 study concluded that for patients at high bleeding risk undergoing CRRT, NM's anticoagulant efficacy and safety are not inferior to those of regional citrate anticoagulation [3]. Another 2024 study on critically ill patients with bleeding tendencies found that the NM group had a smaller decrease in hemoglobin levels during CKRT and required fewer blood product transfusions compared to the no-anticoagulation group [4].

The table below summarizes key dosing and outcomes from recent studies:

Clinical Setting Reported Dosage Range Key Efficacy Findings Key Safety Findings

| Plasma Exchange (PE) [1] | 0.25 mg/kg/h (initial) | Filter performance (TMP) comparable to Regional Citrate Anticoagulation | Fewer overall adverse reactions Lower rate of metabolic alkalosis vs. RCA | | Continuous Kidney Replacement Therapy (CRRT) [3] [5] [4] | 0.1 - 0.3 mg/kg/h (~10 - 30 mg/h for adults) | Filter life and success rate comparable to RCA [3] | Favorable bleeding profile [3] Reduced transfusion needs vs. no anticoagulation [4] | | Hemodialysis (HD) [6] | 12.5 - 37.5 mg/h (average ~22 mg/h) | Effective anticoagulation achievable across a range of doses | Requires monitoring for circuit clotting and bleeding | | Extracorporeal Membrane Oxygenation (ECMO) [2] | 15 mg/h (initial, with adjustments) | PK/PD models support targeted circuit anticoagulation | Potential for reduced systemic anticoagulation vs. heparin |

Table Note: TMP = Transmembrane Pressure; RCA = Regional Citrate Anticoagulation; PK/PD = Pharmacokinetic/Pharmacodynamic.

Dosing Considerations and Predictive Modeling

Optimal NM dosing must balance anticoagulation efficacy against bleeding risk. An observational study in CRRT patients found no significant dose-response relationship between NM dose (5-30 mg/h) and filter life, suggesting that lower doses may be sufficient and safer [5].

Research is progressing towards personalized dosing. A 2025 study developed a prediction model for hemodialysis, identifying that oral anticoagulant use, dry body weight, age, and hemoglobin level are key factors influencing the required NM dose [6]. For example, oral anticoagulant use and older age were associated with a lower required NM dose, while higher body weight and hemoglobin were associated with a higher dose [6].


Detailed Experimental and Clinical Protocols

Protocol 1: Anticoagulation for Continuous Kidney Replacement Therapy (CRRT)

This protocol is adapted from recent observational studies and clinical practice [3] [5] [4].

  • 1. Solution Preparation:
    • Dissolve 20-50 mg of this compound in 500 mL of 0.9% sodium chloride or 5% glucose injection solution to create a final concentration of 0.04-0.1 mg/mL [3] [4].
  • 2. Initial Administration:
    • Prime the CRRT circuit with the prepared solution.
    • Initiate a continuous infusion into the extracorporeal circuit (pre-pump). A typical starting dose is 0.1-0.2 mg/kg/h (or ~10-20 mg/h for an average adult) [5] [4].
  • 3. Monitoring and Dose Titration:
    • Target: Measure the post-filter activated clotting time (ACT) 30 minutes after initiation. The target is typically 180-250 seconds or 1.2-1.5 times the baseline value [1] [3].
    • Titration: Adjust the infusion rate in increments of ~5 mg/h based on ACT results and visual inspection of the circuit for clot formation. If clotting occurs despite target ACT, consider increasing the dose. If bleeding is observed, decrease the dose or discontinue [6].

The following diagram illustrates the clinical workflow for managing nafamostat anticoagulation during CRRT:

G Start Initiate Nafamostat Infusion (0.1-0.2 mg/kg/h) Monitor Monitor Post-Filter ACT at 30 Minutes Start->Monitor Decision ACT within Target Range? (180-250 s) Monitor->Decision Maintain Maintain Current Dose Decision->Maintain Yes Adjust Adjust Infusion Rate (± 5 mg/h increments) Decision->Adjust No Clotting Circuit Clotting? Maintain->Clotting Adjust->Monitor Re-check ACT in 30 min Clotting->Adjust Yes, increase dose Bleeding Patient Bleeding? Clotting->Bleeding No Bleeding->Maintain No Bleeding->Adjust Yes, decrease dose

Diagram: Clinical workflow for nafamostat anticoagulation management in CRRT.

Protocol 2: Anticoagulation for Plasma Exchange (PE)

This protocol is derived from a 2025 pediatric study, and principles are applicable to adult practice [1].

  • 1. Solution Preparation:
    • Dissolve 20 mg of NM in 2-5 mL of 5% glucose injection, then add this to 500 mL of 0.9% sodium chloride for tubing priming [1].
  • 2. Initial Administration:
    • After initiating PE, begin a continuous infusion of NM at a starting dose of 0.25 mg/kg/h [1].
  • 3. Monitoring and Dose Titration:
    • Target: Measure the post-filter ACT 30 minutes after initiation, targeting 180-250 seconds [1].
    • Titration: Adjust the NM infusion rate based on the ACT result. Re-check ACT every 30 minutes after each adjustment until the target is achieved [1].
Protocol 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling for ECMO

This advanced protocol is for research settings to inform precise dosing, based on a 2025 prospective study [2].

  • 1. Dosing: Administer NM as a continuous infusion into the drainage line before the ECMO pump. A common research starting dose is 15 mg/h [2].
  • 2. Blood Sampling:
    • Collect paired blood samples simultaneously from:
      • The patient's central venous catheter (systemic circulation).
      • A port on the ECMO circuit (extracorporeal circulation).
  • 3. Analysis:
    • Measure NM concentration and activated partial thromboplastin time (aPTT) in both sample sets.
    • Use nonlinear mixed-effects modeling to characterize the PK (e.g., with a two-compartment model) and establish a PD relationship (e.g., using a turnover model) between NM concentration and aPTT prolongation in both compartments [2].

Critical Safety and Monitoring Information

  • Adverse Events: While generally well-tolerated, be aware of potential adverse effects including agranulocytosis, hyperkalemia, and anaphylactoid reactions [4]. The risk of agranulocytosis necessitates monitoring the absolute neutrophil count [4].
  • Routine Monitoring: Continuously monitor the extracorporeal circuit for signs of clotting. Monitor patients for signs of bleeding. Regularly check laboratory parameters including ACT or aPTT, serum electrolytes (especially potassium), ionized calcium, and complete blood count with differential [1] [4].

References

What is the mechanism behind nafamostat-induced hyperkalemia?

Author: Smolecule Technical Support Team. Date: February 2026

Nafamostat mesylate can cause hyperkalemia through two primary, complementary mechanisms that disrupt potassium homeostasis. The key drivers are not the parent drug itself, but its metabolites, which directly impair renal potassium secretion and may also affect extrarenal potassium handling [1] [2].

The table below summarizes the roles of nafamostat and its key metabolites:

Compound Role in Hyperkalemia Key Actions
This compound (NM) Parent drug Rapidly metabolized in the liver by carboxyesterase and long-chain acyl-CoA hydrolase [3].
p-Guanidinobenzoic Acid (PGBA) Primary Metabolite Potently inhibits the amiloride-sensitive sodium (Na+) conductance in the apical membrane of the cortical collecting duct (CCD) cells [1] [2].
6-Amidino-2-naphthol (AN) Primary Metabolite Also inhibits the amiloride-sensitive Na+ conductance in the CCD and suppresses potassium influx in erythrocytes by inhibiting the Na+-K+ ATPase-dependent pathway [4] [2].

These mechanisms are illustrated in the following pathway diagram:

G NM This compound (NM) Metabolism Hepatic Metabolism NM->Metabolism PGBA Metabolite: p-Guanidinobenzoic Acid (PGBA) Metabolism->PGBA AN Metabolite: 6-Amidino-2-naphthol (AN) Metabolism->AN Mech1 Mechanism 1: Inhibits Renal K+ Secretion PGBA->Mech1 AN->Mech1 Mech2 Mechanism 2: Inhibits Extrarenal K+ Uptake AN->Mech2 CCD In Cortical Collecting Duct (CCD) Mech1->CCD Erythrocyte In Erythrocytes Mech2->Erythrocyte Step1 Inhibits amiloride-sensitive Na+ conductance CCD->Step1 StepA Inhibits Na+-K+ ATPase Erythrocyte->StepA Step2 Reduces lumen-negative transepithelial voltage Step1->Step2 Step3 Decreases driving force for K+ secretion Step2->Step3 Step4 Hyperkalemia Step3->Step4 StepB Suppresses potassium influx into cells StepA->StepB StepB->Step4

What are the established experimental models for studying this effect?

The mechanisms of hyperkalemia have been elucidated using specific in vitro and ex vivo models. The following workflow outlines a key methodology for investigating the direct renal effects of nafamostat metabolites.

G A Isolate Cortical Collecting Duct (CCD) from rabbit kidneys B Set up in vitro microperfusion system A->B C Add compounds to luminal perfusate: • NM Metabolites (PGBA, AN) • Amiloride (50 µM control) B->C D Measure Electrical Parameters: • Apical Membrane Voltage (VA) • Transepithelial Resistance (RT) • Fractional Apical Membrane Resistance (fRA) C->D E Analyze Data: • Dose-dependent hyperpolarization of VA • Increases in RT and fRA • Inhibition by amiloride D->E

This technique allows for the direct assessment of how metabolites affect ion transport in the target nephron segment. Key findings from such experiments show that PGBA and AN cause a dose-dependent hyperpolarization of the apical membrane voltage, which is completely inhibited by pre-treatment with amiloride, confirming the involvement of ENaC [1] [2].

For the extrarenal mechanism, an in vitro model using erythrocytes from healthy volunteers can be employed. This involves measuring the uptake of a radioactive potassium analog, 86RbCl, in the presence and absence of NM and its metabolites to assess the inhibition of the Na+-K+ ATPase-dependent pathway [4].

How can this hyperkalemia be managed in a clinical research setting?

For researchers conducting clinical trials involving nafamostat, vigilant monitoring and a structured management plan are crucial. The following table outlines the risk factors and management strategies based on general hyperkalemia guidance and the specific pharmacology of nafamostat.

Aspect Recommendations for Research & Clinical Trials
Risk Factors Underlying renal impairment, low aldosterone states, concurrent use of other drugs that impair potassium excretion (e.g., ACE inhibitors, potassium-sparing diuretics) [5].
Monitoring Frequent serum potassium monitoring is essential, especially in at-risk subjects. Monitor for ECG changes (peaked T waves, PR prolongation, widened QRS) [5].
Management (Mild) Reduce dose or discontinue nafamostat if possible. Consider adding a loop diuretic to enhance renal potassium excretion, provided the subject is not volume depleted [5].
Management (Severe/ Acute) For severe hyperkalemia with ECG changes, immediate intervention is required. Standard therapies include intravenous calcium gluconate (to stabilize cardiac membranes), insulin with glucose (to shift potassium into cells), and inhaled beta-2 agonists (e.g., albuterol). Hemodialysis may be necessary [5].

Key Takeaways for Researchers

  • Primary Cause: Nafamostat-induced hyperkalemia is primarily caused by its metabolites, PGBA and AN, not the parent drug [1] [2].
  • Dual Mechanisms: It occurs through a combination of inhibited renal potassium secretion (via ENaC blockade in the CCD) and potentially inhibited cellular potassium uptake in extrarenal tissues [4] [2].
  • Proactive Monitoring: Given the short half-life of nafamostat (approx. 8 minutes) and the potency of its metabolites, implementing a robust monitoring protocol for serum potassium is non-negotiable in clinical research settings [3].

References

Nafamostat mesylate dosing adjustment renal impairment

Author: Smolecule Technical Support Team. Date: February 2026

Dosing Guidelines for Extracorporeal Therapies

Clinical Setting Recommended Dosage Range Key Considerations & Evidence
Hemodialysis (HD) [1] 21.9 ± 6.82 mg/h (average in effective sessions). Initial dosing often 12.5, 25, or 37.5 mg/h. Dosage should be individualized. Key factors for higher dose needs: higher dry body weight, higher hemoglobin. Key factors for lower dose needs: concurrent oral anticoagulant use, older age [1].
Continuous Kidney Replacement Therapy (CKRT) [2] 5 - 30 mg/h (common range). 15.8 ± 8.8 mg/h (mean in observational study). No clear dose-response relationship with filter life was found within the 5-30 mg/h range. The optimal dose to prevent clotting without increasing bleeding risk remains under investigation [2].
Extracorporeal Membrane Oxygenation (ECMO) [3] Starting dose of 15 mg/h, titrated to target aPTT. Pharmacokinetic/Pharmacodynamic (PK/PD) models show that the drug concentration needed to achieve half of the maximum effect (IC50) differs between the systemic circulation and the ECMO circuit, highlighting the need for precise monitoring [3].

Experimental Protocols & Research Applications

For researchers investigating the novel, non-anticoagulant applications of nafamostat mesylate, such as its anti-fibrotic properties, the following experimental details are critical.

In Vitro Protocol on HK-2 Cells

This methodology is used to study the drug's direct effects on human proximal tubular epithelial cells.

  • Cell Line: Human proximal tubular epithelial cells (HK-2) [4].
  • Cell Culture: DMEM/F12 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C under 5% CO₂ [4].
  • Interventions:
    • GZMB Stimulation: Stimulate HK-2 cells with 5 μg/mL Granzyme B (GZMB) in serum-free medium for 24 hours to induce injury and partial epithelial-mesenchymal transition (p-EMT) [4].
    • TGF-β Stimulation: Stimulate cells with 2.5 ng/mL Transforming Growth Factor-beta (TGF-β) in serum-free medium for 24 hours to model a pro-fibrotic environment [4].
    • Nafamostat Treatment: Co-incubate cells with either GZMB or TGF-β and 100 μM this compound for 24 hours to assess its protective effects [4].
  • Outcome Assessments: Evaluate cell injury, inflammatory response, and p-EMT using immunofluorescence staining, Western blot, and qRT-PCR analysis [4].
In Vivo Protocol in Murine Fibrosis Models

This protocol is used to validate the anti-fibrotic effects in a whole-organism context.

  • Animal Model: Male C57BL/6J mice (8 weeks old) [4].
  • Disease Model: Unilateral Ischemia-Reperfusion Injury (UIRI). Under anesthesia, clamp the left renal pedicle for 35 minutes, then release to restore blood flow [4].
  • Drug Administration:
    • Dose: 10 mg/kg this compound [4].
    • Vehicle: Dissolve in saline [4].
    • Route & Schedule: Administer via intraperitoneal injection. Begin on day 4 after UIRI surgery and continue for 7 consecutive days [4].
  • Outcome Assessments: On day 11, collect blood and kidney samples. Assess renal function (e.g., serum creatinine), histopathological changes, fibrotic deposition, apoptosis, and mitochondrial dysfunction [4].

Mechanism of Action & Signaling Pathways

The renal protective effect of this compound in experimental fibrosis is linked to the suppression of the IL-17/c-Fos signaling pathway, as identified through RNA sequencing analysis [4]. The following diagram illustrates this mechanism and the related experimental workflow.

G cluster_in_vitro In Vitro Experiment cluster_in_vivo In Vivo Experiment GZMB GZMB NM NM GZMB->NM  Induces TGFb TGFb TGFb->NM  Induces IL17_cFos IL17_cFos NM->IL17_cFos  Suppresses Fibrosis Fibrosis NM->Fibrosis  Attenuates IL17_cFos->Fibrosis  Promotes HK2 HK-2 Cells Stim Stimulation with GZMB or TGF-β HK2->Stim Treat Treatment with NM Stim->Treat Assay1 Assay: Western Blot, qPCR Treat->Assay1 Assay1->IL17_cFos  Identifies UIRI UIRI Mouse Model Treat2 NM Treatment (10 mg/kg, i.p.) UIRI->Treat2 Assay2 Analysis: RNA-seq, Histology Treat2->Assay2 Assay2->IL17_cFos  Confirms

Nafamostat's Anti-fibrotic Mechanism and Workflow

The diagram shows that in experimental models, profibrotic stimuli (GZMB/TGF-β) activate the IL-17/c-Fos signaling pathway, promoting renal fibrosis. This compound (NM) treatment suppresses this pathway, thereby attenuating fibrosis, as confirmed through both in vitro and in vivo experiments [4].

Key Takeaways for Researchers

To summarize the available evidence:

  • For Clinical Anticoagulation: Dosing is highly situational and depends on the type of extracorporeal therapy and individual patient factors. Its short half-life is a key advantage in patients with a high bleeding risk [1] [3] [2].
  • For Novel Drug Development: Preclinical data reveals a promising, multi-faceted mechanism of action. This compound not only acts as a serine protease inhibitor but also exerts direct anti-fibrotic effects by targeting the IL-17/c-Fos signaling pathway, offering a potential new therapeutic avenue for chronic kidney disease [4].

References

managing Nafamostat mesylate anaphylaxis adverse reactions

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Presentation & Risk Factors

Anaphylaxis to Nafamostat mesylate is a rare but potentially severe adverse event. Understanding its clinical presentation is crucial for timely identification and intervention.

  • Common Clinical Signs: Reactions often involve a combination of cutaneous (skin), cardiovascular, and respiratory symptoms [1] [2]. Frequently reported signs include:
    • Cutaneous: Itching (pruritus), urticaria (hives) [1].
    • Cardiovascular: Hypotension (low blood pressure), tachycardia (rapid heart rate), and in severe cases, cardiac arrest [3] [1] [4].
    • Systemic: Fever, shivering, chills, nausea, and vomiting [3] [2].
  • Time to Onset: Symptoms can appear very quickly, often within 5 to 50 minutes of starting NM administration during a procedure like hemodialysis [1].
  • Key Risk Factor: A critical characteristic of NM-induced anaphylaxis is that symptoms may not occur during the first exposure [3] [2]. Reactions can appear after multiple uneventful administrations, which can complicate initial diagnosis [3] [2].

The table below summarizes quantitative data from recent case reports and pharmacovigilance reviews:

Characteristic Reported Findings Source
Most Common Symptoms Cutaneous (29.8%), Gastrointestinal (22.8%), Cardiovascular (12.3%) KIDS-KAERS Database (2007-2017) [1]
Proportion of Anaphylaxis 15% (8/53) of all NM adverse reactions during blood purification KIDS-KAERS Database Analysis [1]
Onset Time 5 to 50 minutes after NM administration initiation Case Series (2021) [1]
Case Fatality Cardiac arrest and fatal anaphylaxis have been reported Case Reports [1] [4]

Diagnostic Protocols

A definitive diagnosis of NM-induced anaphylaxis is based on clinical observation and can be confirmed with specialized immunologic tests.

Clinical Diagnosis

The cornerstone of diagnosis is a high index of suspicion when symptoms consistently appear during NM infusion and resolve promptly after its discontinuation [2]. Be aware that reactions can be misdiagnosed as sepsis due to overlapping symptoms like fever and elevated inflammatory markers (C-reactive protein, procalcitonin) [2].

Laboratory Confirmation Tests

When clinical history suggests anaphylaxis, the following tests can provide objective confirmation [1]:

  • Basophil Activation Test (BAT): This in vitro test measures the activation of basophils in the presence of the suspect drug. It has shown positivity in confirmed cases of NM anaphylaxis [1].
  • Skin Testing:
    • Skin Prick Test (SPT): Uses a weak concentration (e.g., 5 mg/mL) of NM. A positive result supports the diagnosis [1].
    • Intradermal Test (IDT): Can be performed if SPT is negative, using a diluted concentration (e.g., 1 mg/mL) [1].
  • Serum Tryptase: Drawing blood to measure serum tryptase levels during the acute reaction can help confirm anaphylaxis. A level of 44.1 µg/mL has been reported in a severe case [1].

The following diagram illustrates the recommended diagnostic workflow for a suspected NM anaphylaxis event.

G Start Suspected NM Anaphylaxis During Procedure StopDrug 1. Immediate Action: Stop NM Infusion Start->StopDrug Manage 2. Manage Acute Reaction (Epinephrine, Fluids, etc.) StopDrug->Manage ClinicalDx 3. Clinical Diagnosis Based on: • Symptom timing relative to infusion • Symptom resolution after stopping NM Manage->ClinicalDx Decision 4. Confirmatory Testing Needed? ClinicalDx->Decision BAT a. Basophil Activation Test (BAT) Decision->BAT Yes Confirm Diagnosis Confirmed Decision->Confirm No SkinTest b. Skin Testing (Skin Prick / Intradermal) BAT->SkinTest Tryptase c. Serum Tryptase (Draw during acute event) SkinTest->Tryptase Tryptase->Confirm

Management & Prevention Strategies

Emergency Management

Follow established anaphylaxis treatment guidelines. The initial response is critical [5]:

  • Immediate Discontinuation: Stop the this compound infusion immediately [2].
  • Administer Epinephrine: Intramuscular epinephrine is the first-line treatment for anaphylaxis. The recommended dose is 0.01 mg per kg of body weight, up to a maximum of 0.5 mg [5].
  • Supportive Care: This includes [5]:
    • Airway Management: Provide oxygen and secure the airway if needed.
    • Fluid Resuscitation: Administer intravenous fluids to counter hypotension.
    • Adjunct Medications: Administer antihistamines and corticosteroids.
Preclinical & Clinical Risk Mitigation

For researchers and clinicians, the following strategies can help minimize risk:

  • Awareness of Prior Exposure: Be vigilant when administering NM to any patient with a history of previous NM exposure, even if it was uneventful [3] [1].
  • Anticipation of Delayed Diagnosis: In a research or clinical setting, meticulously document all drug administrations. This helps identify the causal agent if a reaction occurs after multiple doses [2].
  • Proactive Testing: For studies involving subjects with prior NM exposure, consider proactive testing (e.g., skin testing) before (re-)administration to identify sensitized individuals [1].

Key Takeaways for Your Support Center

  • Vigilance is Critical: NM anaphylaxis can be delayed and masquerade as other conditions like sepsis. A high index of suspicion is needed.
  • Act Quickly and Systematically: The management protocol is straightforward but time-sensitive. Ensure all staff are trained in recognizing anaphylaxis and administering epinephrine.
  • Confirm for the Future: Using BAT and skin tests can objectively confirm the diagnosis, which is vital for the subject's safety in future medical procedures and for your research data integrity.

References

optimizing Nafamostat mesylate dose dialyzer clotting prevention

Author: Smolecule Technical Support Team. Date: February 2026

Nafamostat Mesylate: Research & Dosing Guide

Dosing Optimization and Predictive Modeling

A 2025 study developed a predictive model for Nafamostat dosing in hemodialysis patients at high risk of bleeding. The research identified key patient factors influencing the effective dose and established a multivariable linear regression model [1].

The table below summarizes the factors and their effects on the Nafamostat dose based on the study's findings [1].

Predictor Variable Effect on Nafamostat Dose Coefficient (95% CI) P-value
Oral Anticoagulant Use Lower Dose -14.20 (-18.28 to -10.12) < 0.001
Dry Body Weight Higher Dose +0.15 (0.09 to 0.22) < 0.001
Age Lower Dose -0.13 (-0.19 to -0.08) < 0.001
Hemoglobin Level Higher Dose +1.13 (0.51 to 1.76) < 0.001
  • Key Findings and Model Performance:
    • The average effective dose in the study was 21.90 ± 6.82 mg/h [1].
    • The best-performing prediction model used 12 variables and achieved a root mean squared error (RMSE) of 4.11 mg/h and an adjusted R² value of 0.49 [1].
    • The presence of oral anticoagulants was the single most significant factor leading to a lower Nafamostat requirement [1].

Evidence also supports the efficacy of lower doses. A 2011 study found that a low-dose regimen of 12.5 mg/h significantly reduced the rate of massive clotting compared to saline-flushing methods, while maintaining a similar safety profile for bleeding complications [2].

Troubleshooting Guide: Addressing Dialyzer Clotting

When facing clotting issues despite Nafamostat use, a systematic investigation is recommended. The following workflow outlines key troubleshooting steps and their relationships.

G Start Problem: Dialyzer Clotting DrugDose Nafamostat Dose & Administration Start->DrugDose Investigate PatientFactors Patient-Specific Factors Start->PatientFactors Investigate CircuitFactors Extracorporeal Circuit Start->CircuitFactors Investigate MaterialReaction Dialyzer Material Reaction Start->MaterialReaction Investigate CheckDose Verify dose against predictive model (Avg. effective dose: ~22 mg/h) DrugDose->CheckDose Step 1 CheckInfusion Check for errors in infusion pump setting DrugDose->CheckInfusion Step 2 Factor1 Check for low hemoglobin PatientFactors->Factor1 Evaluate Factor2 Check for high body weight PatientFactors->Factor2 Evaluate Factor3 Verify oral anticoagulant use PatientFactors->Factor3 Evaluate Circuit1 Ensure adequate blood flow CircuitFactors->Circuit1 Inspect Circuit2 Check for high ultrafiltration rate CircuitFactors->Circuit2 Inspect Circuit3 Minimize air in drip chambers CircuitFactors->Circuit3 Inspect PathInvest Pathological investigation may reveal neutrophil & fibrin aggregates MaterialReaction->PathInvest If recurrent with polysulfone membrane SwitchMembrane Switch to a different membrane material (e.g., Cellulose Triacetate) PathInvest->SwitchMembrane Resolution

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in high-bleeding-risk hemodialysis? While protocols vary, evidence supports starting at a low dose of 12.5 mg/h, which is effective and cost-efficient [2]. Some centers use a tiered approach (12.5, 25, or 37.5 mg/h) based on the patient's prior anticoagulation response [1]. The dose should then be titrated based on visual clotting scores.

Q2: How should the Nafamostat dose be adjusted after a dialysis session? The dose should be adjusted in increments of 12.5 mg/h. It should be increased if excessive clotting is observed and decreased if bleeding complications occur [1].

Q3: We are still experiencing clotting despite adequate Nafamostat dosing. What could be the cause? As illustrated in the case report, a novel type of dialyzer reaction should be considered. This is characterized by the formation of yellowish-white matter (composed of neutrophils and fibrin) in the venous pot and recurrent clotting, which is not resolved by increasing anticoagulant dose. The solution is to switch the dialyzer membrane material (e.g., from polysulfone to cellulose triacetate) [3].

Q4: How does Nafamostat compare to heparin-free (saline flush) dialysis? Low-dose Nafamostat is significantly more effective than saline flushes alone. One study found that the massive clotting rate was 4.2 per 1000 sessions with Nafamostat versus 44.5 per 1000 sessions with saline, a more than 10-fold reduction, with no significant difference in bleeding risk [2].

Suggested Experimental Protocols for Researchers

To further investigate and validate Nafamostat dosing in your own research, you can adapt the following methodologies from the cited literature.

Protocol 1: Developing a Predictive Dosing Model

This protocol is based on the 2025 study that built a multivariable linear regression model [1].

  • 1. Data Collection: Retrospectively collect data from hemodialysis sessions where Nafamostat was used. Key variables should include:
    • Outcome Variable: The effective Nafamostat dose (mg/h) from sessions without clotting.
    • Predictor Variables: Demographics (age, sex, dry body weight), medical history (diabetes, cancer, autoimmune disease), medications (oral anticoagulants, antiplatelet agents), laboratory values (hemoglobin, platelet count), and dialysis prescription (treatment modality, blood flow rate, ultrafiltration volume, membrane material) [1].
  • 2. Data Preprocessing: Divide the dataset randomly into a training set (70%) and a testing set (30%). Check for multicollinearity among predictor variables using Variance Inflation Factors (VIFs) [1].
  • 3. Feature Selection: On the training set, perform bootstrapping (e.g., 10,000 samples) combined with stepwise regression to identify the set of predictor variables that are most consistently significant [1].
  • 4. Model Building & Validation: Construct a multivariable linear regression model on the training set using the selected features. Validate the model's performance on the held-out testing set using metrics like Root Mean Squared Error (RMSE) and Adjusted R² [1].
Protocol 2: Quantifying Clotting for Dose Titration

This protocol standardizes the assessment of anticoagulation efficacy.

  • Clotting Score System: At the end of each dialysis session, a nurse or technician should visually assess the circuit and assign a score [1].
    • Dialyzer Membrane:
      • Score 0: Clean filter.
      • Score 1: Traces of coagulation.
      • Score 2: Intermediate state.
      • Score 3: Fully clotted circuit, requiring session interruption.
    • Vein Chamber:
      • Score 0: No visible clots.
      • Score 1: Traces of coagulation.
      • Score 2: Visible clots present.
      • Score 3: Chamber obstruction.
  • Session Classification: For analysis, define a session with effective anticoagulation ("non-clotted") as having scores below 2 for both the membrane and vein chamber [1].

References

Nafamostat mesylate circuit lifespan extracorporeal membrane oxygenation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Key Findings

The table below summarizes the core methodologies and findings from pivotal studies on nafamostat use in ECMO.

Study Focus Recommended Dosing & Monitoring Key Findings on Circuit Lifespan & Outcomes

| Clinical Efficacy & Bleeding Risk [1] | • Initial Dose: 0.41-0.93 mg/kg/hr (avg. 0.64 mg/kg/hr). • Target: aPTT of 60-80 seconds. | • Significantly lower daily transfusion volumes (pRBCs, FFP, cryoprecipitate). • Fewer hemorrhagic/thrombotic complications vs. heparin. • Better survival rate (P=0.048). | | Regional Anticoagulation Effect [2] [3] | • Initial Dose: 0.2-0.5 mg/kg/hr. • Target: aPTT 60-90 seconds. • Measurement: Simultaneous aPTT from patient and post-oxygenator circuit. | • Regional effect confirmed: Patient aPTT was significantly lower than circuit aPTT (73.57s vs. 79.25s, P=0.010). • Heparin showed no such difference, indicating systemic effect. | | Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis [4] [5] | • Starting Dose: 15 mg/h (approx. 0.2-0.3 mg/kg/h for 50-75 kg adult). • Target: aPTT 40-80 seconds. • Sampling: From central venous catheter (patient) and post-oxygenator (circuit). | • PK best described by a two-compartment model. • Different PD in circuit vs. patient: Higher concentration needed in circuit (IC50 581 μg/L) to achieve effect vs. in patient (IC50 350 μg/L). | | Risk Factors for Circuit Clotting (in CKRT) [6] | • Context: Pediatric Continuous Kidney Replacement Therapy (CKRT). | Factors for shorter circuit lifespan: • Low Antithrombin III (AT III) activity. • Nafamostat monotherapy (without heparin). • Small filter size. |

Troubleshooting Guide: Shortened Circuit Lifespan

If you are modeling circuit failure in an experimental setting, consider these evidence-based risk factors.

  • 1. Check Antithrombin III (AT III) Levels [6]

    • Problem: Shortened circuit lifespan despite adequate nafamostat dosing.
    • Evidence: A pediatric CKRT study found low AT III activity was an independent risk factor for circuit clotting.
    • Action: Monitor AT III activity in your experimental model. Consider that nafamostat's mechanism as a serine protease inhibitor may be less effective when key co-factors like AT III are deficient.
  • 2. Evaluate Anticoagulant Strategy [6]

    • Problem: Recurrent circuit clotting.
    • Evidence: The same study found that nafamostat monotherapy (without heparin) was associated with a shorter circuit lifespan compared to regimens that included heparin.
    • Action: For experimental models with high clotting tendency, explore the effect of combined anticoagulation strategies (e.g., nafamostat with low-dose heparin) if applicable to your research question.
  • 3. Confirm Regional vs. Systemic Anticoagulation [2] [4] [3]

    • Problem: Uncertainty over whether nafamostat is acting primarily within the circuit.
    • Evidence: Research confirms nafamostat exhibits regional anticoagulation. Its short half-life (~8 minutes) means it acts predominantly in the ECMO circuit, leading to a higher aPTT in the circuit compared to the patient's systemic circulation.
    • Action: Validate your model by measuring aPTT from both the circuit and the systemic circulation simultaneously. A significant difference confirms the regional effect is functioning as expected.

Experimental Setup & Workflow

For research on nafamostat's regional anticoagulation, follow this conceptual workflow:

Start Start Nafamostat Infusion Site Infusion into ECMO Circuit (Pre-pump) Start->Site Sample Simultaneous Blood Sampling Site->Sample Measure Measure aPTT Sample->Measure Compare Compare aPTT Values Measure->Compare Result Confirm Regional Anticoagulation: Circuit aPTT > Systemic aPTT Compare->Result

Key Technical Considerations for Researchers

  • Leverage the Short Half-Life: Nafamostat's key research advantage is its short half-life of ~8 minutes [4] [5]. This makes it an excellent tool for studying regional anticoagulation with minimal systemic effect, unlike heparin (half-life ~60 minutes).
  • Dosing is Weight-Based: Most clinical studies use a mg/kg/hr model for dosing [1] [2]. Ensure your experimental animal models calculate dose this way for accuracy.
  • Monitor the Right Parameter: aPTT is the standard monitoring parameter [1] [2] [4]. For specialized research, exploring other biomarkers like anti-factor Xa or viscoelastic tests could provide additional mechanistic insights.

References

Nafamostat mesylate bleeding complications management

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Bleeding Risks

The following tables consolidate key safety data from clinical studies to facilitate easy comparison and reference.

Table 1: Bleeding-Related Outcomes in CRRT/CKRT Studies

Study Population & Design Anticoagulation Groups Key Bleeding-Related Findings Reference
Critically ill patients with bleeding tendencies (Retrospective, n=490) [1] Nafamostat vs. No Anticoagulation Hemoglobin decrease: -1.90 g/dL (Nafamostat) vs. -2.39 g/dL (No Anticoagulation). Transfusion needs: Lower in Nafamostat group, with a survival benefit in patients needing multiple transfusions. [1]
CRRT patients at high risk of bleeding (Retrospective, n=243) [2] Nafamostat vs. Anticoagulation-Free RBC transfusion frequency: 71% (Nafamostat) vs. 70% (Anticoagulation-Free). RBC units/day: 0.7 units/day (both groups). No significant increase in transfusion requirements with Nafamostat. [2]
HD patients with conjunctival bleeding (Retrospective, n=6) [3] Nafamostat vs. Heparin-Free No increased conjunctival bleeding or prolonged recovery time was observed in the Nafamostat group. No allergic or thrombocytopenic complications were reported. [3]

Table 2: Bleeding & Complications in Hemodialysis for End-Stage Renal Failure

Parameter Nafamostat Group (n=33) Heparin Group (n=32) P-value
Total Post-Treatment Adverse Reactions Lower Higher < 0.05 [4]
Platelet Count No significant change No significant change > 0.05 [4]
Hemoglobin Level No significant change No significant change > 0.05 [4]
Coagulation Function (PT, APTT, TT, INR) Significantly lower increase Higher increase < 0.05 [4]

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the tables, which can serve as templates for your own research or validation studies.

Protocol 1: Anticoagulation in Continuous Kidney Replacement Therapy (CKRT) [1] This protocol is designed for critically ill patients with bleeding tendencies.

  • Solution Preparation: Dissolve 100 mg of Nafamostat mesylate in 5% dextrose to make a total volume of 20 mL (concentration: 5 mg/mL).
  • Administration: Administer via an infusion pump into the extracorporeal circuit at a rate of 2 mL/hour (delivering 10 mg of Nafamostat per hour).
  • Dosage Adjustment: If filter clotting occurs frequently, the concentration can be doubled (10 mg/mL) and infused at the same rate (delivering 20 mg/hour).
  • Monitoring: Track filter lifespan, hemoglobin levels, platelet counts, and the need for blood product transfusions. Monitor for adverse events like hyperkalemia and agranulocytosis.

Protocol 2: Anticoagulation in Maintenance Hemodialysis [4] [3] This protocol compares Nafamostat to heparin in patients at risk of bleeding.

  • Pipeline Pre-charge: After priming with 0.9% sodium chloride injection, pre-fill the dialysis line and dialyzer with a solution containing 20 mg of this compound in 500 mL of 0.9% sodium chloride.
  • During Hemodialysis: Continuously infuse Nafamostat from the arterial end of the pipeline at a rate of 20 mg/hour to 50 mg/hour until the end of dialysis.
  • Outcome Measures:
    • Efficacy: Assess the dialyzer coagulation grade (0 to III).
    • Coagulation Function: Measure Prothrombin Time (PT), Activated Partial Thromboplastin Time (APTT), Thrombin Time (TT), International Normalized Ratio (INR), and Fibrinogen (FIB) levels.
    • Safety: Record hemoglobin concentration, platelet count, and adverse reactions (e.g., rash, nausea, dizziness, phlebitis).

Management Pathway for Bleeding Risk

The diagram below outlines a systematic approach for managing bleeding risks in patients receiving this compound, based on the evidence and protocols summarized above.

Start Patient on this compound Decision1 Bleeding Complication or High Bleeding Risk? Start->Decision1 Monitor Continue therapy with standard monitoring Decision1->Monitor No Action Immediate Actions Decision1->Action Yes Assess Assess Severity and Causality Action->Assess Decision2 Continue Nafamostat? Assess->Decision2 Decision3 Therapeutic Benefit Outweighs Risk? Decision2->Decision3 Controlled/mild Discontinue Discontinue Nafamostat Infusion Decision2->Discontinue Unable to control or severe Adjust Manage Bleeding: - Consider transfusion if needed. - Topical measures for localized bleeding. Adjust->Decision2 Continue Continue Nafamostat with Enhanced Monitoring: - Frequent Hb/Platelet checks. - Monitor coagulation parameters. Decision3->Continue Yes Decision3->Discontinue No Continue->Adjust HalfLife Utilize short half-life (5-8 min) for rapid offset of anticoagulation Discontinue->HalfLife

FAQs for Technical Support

Q1: For a patient with active bleeding, is it better to use Nafamostat or no anticoagulation during CRRT? A1: Evidence suggests Nafamostat is a preferable option. A large retrospective study in critically ill patients with bleeding tendencies found that compared to no anticoagulation, Nafamostat resulted in a smaller decrease in hemoglobin levels and reduced the need for blood transfusions, without increasing mortality or other complications [1].

Q2: What is the most common non-bleeding adverse reaction we should warn clinicians about? A2: Phlebitis is a frequently reported adverse event. A randomized controlled trial on COVID-19 patients noted that phlebitis occurred in approximately 50% of patients receiving intravenous Nafamostat [5]. This is an important practical consideration for clinical protocols.

Q3: In a patient with liver failure, is there data to support using Nafamostat over heparin? A3: While Nafamostat is recognized as a premier anticoagulant in some countries for extracorporeal therapies in liver failure, direct comparative evidence is still emerging. A randomized controlled trial is currently underway in China to evaluate the safety and efficacy of Nafamostat versus heparin in patients with liver failure undergoing plasma adsorption and plasmapheresis [6]. Until the results are published, the choice should be based on institutional protocol and a careful risk-benefit assessment.

References

Nafamostat mesylate stability storage preparation guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Handling Guidelines

The table below summarizes the key storage conditions for nafamostat mesylate to ensure its stability and potency in your experiments [1].

Form Storage Condition Shelf Life / Use Period Important Notes
Lyophilized Powder Store at room temperature, in a desiccated environment. Stable for 24 months. Keep the powder dry and avoid exposure to moisture.
Solution in DMSO Store at 4°C or -80°C. 1 month at 4°C; 6 months at -80°C. Aliquot to avoid repeated freeze-thaw cycles, which can cause loss of potency.

Preparation and Reconstitution

For creating stock solutions, the supplier provides the following specific protocol [1]:

  • Stock Solution Concentration: 15 mM
  • Reconstitution Procedure: Add 1.23 mL of DMSO to a vial containing 10 mg of this compound lyophilized powder.
  • General Solubility: The compound is also soluble in water at a concentration of 50 mg/mL [1].

Stability Considerations and Troubleshooting

Researchers should be aware of nafamostat's inherent stability challenges. Here is a workflow outlining the stability profile and common issues you may encounter.

G cluster_issues Potential Experimental Issues cluster_actions Recommended Actions & Best Practices start This compound Stability hydrolyzes Easily Hydrolyzed start->hydrolyzes short_half_life Very Short In-Vivo Half-Life (~5-8 minutes) start->short_half_life water_instability Poor Stability in Aqueous Solutions start->water_instability issue1 Rapid loss of potency in solution over time hydrolyzes->issue1 leads to issue2 Challenging to maintain effective concentrations in in-vivo studies short_half_life->issue2 leads to issue3 Loss of integrity in aqueous buffers or formulations water_instability->issue3 leads to action1 Prepare fresh stock solutions frequently; Strictly adhere to use-by timelines issue1->action1 requires action2 Use continuous infusion for in-vivo work; Consider PBPK modeling for dosing issue2->action2 requires action3 Use non-aqueous solvents (e.g., DMSO) for long-term stock storage issue3->action3 requires

The stability considerations shown in the diagram are supported by the following evidence:

  • Ease of Hydrolysis: Structural studies confirm that nafamostat is a serine protease inhibitor that is hydrolyzed by enzymes like urokinase-type plasminogen activator (uPA), which underpins its instability in biological contexts [2].
  • Short Half-life: Its very short half-life of approximately 5 to 8 minutes is well-documented, which is a critical factor for in-vivo experimental design [3] [4] [5].
  • Aqueous Instability: The challenge of developing an oral tablet formulation highlighted its general instability, particularly in the presence of water [5].

Experimental Protocol: Inhibitory Activity Assay

While specific experimental protocols will vary, the following methodology, based on a published enzymological study, provides a template for assessing the inhibitory activity of this compound against serine proteases [2].

  • Preparation of Reagents

    • Enzyme Solution: Dilute the target serine protease (e.g., uPA, trypsin) to a working concentration of 5 nM in an assay buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4) containing 0.1% BSA [2].
    • Inhibitor Solution: Prepare serial dilutions of this compound from your DMSO stock solution in the assay buffer.
    • Chromogenic Substrate: Prepare a solution of an appropriate substrate (e.g., S-2444 for uPA) at a concentration near its known Km value [2].
  • Inhibition Assay Workflow

    • Pre-incubation: In a 96-well plate, combine 5 nM of the serine protease with various concentrations of this compound. The total volume is typically 100 µL. Pre-incubate this mixture for 15 minutes at 37°C [2].
    • Reaction Initiation: Add the chromogenic substrate to each well to start the reaction.
    • Kinetic Measurement: Immediately monitor the increase in absorbance at 405 nm over time using a microplate reader to determine the initial reaction velocity [2].
    • Data Analysis: Plot the reaction velocity against the inhibitor concentration and use non-linear regression (sigmoidal curve fit) in software like GraphPad Prism to calculate the IC₅₀ value [2].

References

predicting Nafamostat mesylate dose body weight hemoglobin factors

Author: Smolecule Technical Support Team. Date: February 2026

Predictive Model for Nafamostat Dosing

A 2025 multicenter study developed a model to predict the optimal Nafamostat mesylate dose for hemodialysis, which can be a valuable reference for research settings. The model was built using data from patients effectively anticoagulated with Nafamostat and is based on a multivariable linear regression analysis [1] [2].

The table below provides the coefficients for the key variables in the prediction model. You can calculate the predicted dose for your experimental parameters using the following formula [3]: Predicted Nafamostat dose (mg/h) = 20.047 + (Variable Value × Coefficient)

Variable Coefficient Example Value Contribution to Dose (mg/h)
(Intercept) +20.047 --- +20.047
Oral anticoagulant use (Yes) -14.202 No (0) 0
Dry body weight (kg) +0.151 60 kg +9.06
Age (years) -0.134 50 years -6.70
Hemoglobin (g/dL) +1.134 10 g/dL +11.34
Sex (Female) -3.174 Female (1) -3.174
Membrane material (Cellulose triacetate) -6.234 Polysulfone (0) 0
Ultrafiltration volume (L) -1.108 2.5 L -2.77
Blood flow rate (mL/min) -0.030 250 mL/min -7.50
*Predicted Nafamostat Dose (mg/h) --- --- 20.30

> Important Note on Model Performance: The best-performing model, which used 12 variables, showed a Root Mean Squared Error (RMSE) of 4.11 mg/h and an adjusted R² value of 0.49 [1] [2]. This means that while the model is a useful predictor, there is substantial variability it does not capture. Further studies for model improvement and external validation are required [1].

Monitoring Anticoagulant Effect

When experimenting with Nafamostat, selecting the right parameter to monitor its anticoagulant effect is crucial. Evidence suggests that activated partial thromboplastin time (aPTT) may be more reliable than activated clotting time (ACT), especially in pediatric critical care research involving continuous venovenous hemodiafiltration (CVVHDF) [4].

The following diagram illustrates the relationship between Nafamostat infusion and these coagulation parameters, based on findings from a 2025 dose-response analysis [4]:

NM_Infusion This compound Infusion aPTT_Response Significant Increase in aPTT NM_Infusion->aPTT_Response β = 8.54, P < 0.001 ACT_Response No Significant Change in ACT NM_Infusion->ACT_Response Not Significant Conclusion aPTT is a more sensitive monitoring parameter aPTT_Response->Conclusion

Key findings from the research include [4]:

  • aPTT Correlation: A significant positive correlation was found between the Nafamostat infusion rate and aPTT values (β = 8.54, P < 0.001).
  • ACT Correlation: No significant association was found between the infusion rate and ACT.
  • Non-linear Relationship: Non-linear regression analysis suggested a dose-response pattern for aPTT, but not for ACT, indicating aPTT's superior sensitivity for monitoring.

Experimental Protocol & Key Considerations

For your experimental design, here is a summary of the methodology from the 2025 predictive model study and other critical factors to consider.

  • Model Development Workflow: The predictive model was developed through a structured process, as shown below.

Start 308 HD Sessions (88 Patients) A Data Split (Hold-out Method) Start->A B 70% Training Set A->B C 30% Testing Set A->C D Feature Selection (Bootstrapping & Stepwise Regression) B->D F Performance Validation (RMSE, Adjusted R²) C->F Validation on unseen data E Model Building (Multivariable Linear Regression) D->E E->F

  • Key Factors Influencing Dose: The study identified the following variables as most important for prediction [1] [2]:

    • Oral Anticoagulant Use: Associated with a significantly lower Nafamostat dose (coefficient: -14.20) [1] [2].
    • Dry Body Weight: Associated with a higher dose (coefficient: +0.15) [1] [2].
    • Age: Associated with a lower dose (coefficient: -0.13) [1] [2].
    • Hemoglobin Level: Associated with a higher dose (coefficient: +1.13) [1] [2].
  • Drug Properties & Safety: Be aware of Nafamostat's key pharmacological profile [5] [6]:

    • Mechanism of Action: Potent, broad-spectrum synthetic serine protease inhibitor.
    • Half-life: Extremely short, approximately 5-8 minutes.
    • Metabolism: Rapidly hydrolyzed in the bloodstream by carboxyesterase.
    • Reported Adverse Effects: Agranulocytosis, hyperkalemia, and anaphylactoid reactions.

References

Nafamostat mesylate anticoagulation monitoring ACT APTT parameters

Author: Smolecule Technical Support Team. Date: February 2026

Monitoring Parameters and Clinical Context

The table below summarizes the key anticoagulation parameters for nafamostat mesylate as reported in recent studies.

Parameter Typical Target Range Clinical/Experimental Context Key Findings & Reliability Citation
Activated Clotting Time (ACT) 140-180 seconds [1] [2] Pediatric CVVHDF [1] Weak or non-significant correlation with NM infusion rate; considered less reliable [1].
180-250 seconds [3] Plasma exchange in children [3] Used for monitoring during the procedure.
Activated Partial Thromboplastin Time (aPTT) 40-80 seconds [4] ECMO patients [4] PK/PD models show a direct relationship with NM concentration; may be more sensitive [4] [1].
60-80 seconds [2] ECMO patients [2] Used as a target for dosing NM.

Troubleshooting FAQs and Experimental Guidance

Here are answers to common questions and problems you might encounter when monitoring nafamostat.

Q1: Why is there a discrepancy between ACT and aPTT readings in my study?
  • A: This is a documented phenomenon. A 2025 pediatric study found that while aPTT showed a significant positive correlation with the NM infusion rate, ACT did not [1]. This suggests that aPTT may be a more sensitive and reliable parameter for quantifying the anticoagulant effect of NM in an extracorporeal circuit. If your experimental results are inconsistent, prioritizing aPTT measurement is advisable.
Q2: How does the sampling location affect anticoagulation parameters?
  • A: The sampling site is critical for accurate PK/PD analysis. A 2025 prospective ECMO study explicitly collected samples from two locations:
    • The ECMO circuit (post-oxygenator) to assess circuit anticoagulation.
    • The patient's central venous catheter to assess systemic anticoagulation [4].
  • The study found that the pharmacodynamic (PD) relationship between NM concentration and aPTT was significantly different between these two sites (different IC50 values) [4]. For your experiments, you must standardize and report the blood sampling location.
Q3: How do I optimize the dosing rate for my experimental model?
  • A: Dosing is highly context-dependent. The following workflow, based on clinical studies, can guide your experimental protocol. Note that while ACT is commonly used for quick, bedside adjustments, the evidence suggests basing final decisions on aPTT trends for greater accuracy [1].

G Start Start NM Infusion InitialDose Administer Initial Dose Start->InitialDose Monitor Monitor Coagulation InitialDose->Monitor CheckACT Check ACT vs. Target Monitor->CheckACT AdjustDose Adjust NM Infusion Rate CheckACT->AdjustDose Out of Range CheckaPTT Check aPTT Trend CheckACT->CheckaPTT Within Range AdjustDose->Monitor CheckaPTT->AdjustDose Suboptimal Trend Stable Stable Anticoagulation Maintain Dose CheckaPTT->Stable Optimal & Stable Stable->Monitor Continue Monitoring

Q4: What is the logical relationship between NM dosing and monitoring parameters?
  • A: The diagram below maps the experimental workflow from dose administration to parameter monitoring, highlighting the key relationships and decision points informed by recent research.

G NM This compound (NM) Dose PK Pharmacokinetics (PK) NM->PK Circuit Circuit Concentration PK->Circuit Systemic Systemic Concentration PK->Systemic PD Pharmacodynamics (PD) Circuit->PD Systemic->PD aPTT_Circuit aPTT in Circuit PD->aPTT_Circuit Strong Correlation aPTT_Systemic aPTT Systemic PD->aPTT_Systemic Strong Correlation ACT ACT (Less Sensitive) PD->ACT Weak Correlation

Key Considerations for Your Research

  • Context is Critical: The optimal parameter and its target range can depend on your specific experimental setup (e.g., type of extracorporeal circuit, flow rates, and patient/donor model) [4] [3] [1].
  • Half-life Considerations: Remember that NM has a very short half-life (approximately 5-8 minutes) [5] [3]. This is a key advantage for reducing systemic bleeding risk but means its anticoagulant effect is rapidly lost once the infusion is stopped.
  • Explore Alternative Assays: While ACT and aPTT are standard, some studies also use anti-factor IIa (thrombin) activity assays for more direct measurement of NM's effect, as it is a potent thrombin inhibitor [5].

References

Nafamostat mesylate adsorption different hemodialysis membranes

Author: Smolecule Technical Support Team. Date: February 2026

Membrane Adsorption Characteristics

Different dialyzer membranes adsorb nafamostat mesylate to varying degrees, which can significantly impact anticoagulant efficacy during experiments. The table below summarizes key findings from clinical and in vitro studies.

Membrane Material Key Findings on NM Adsorption Quantitative Adsorption Data Clinical/Experimental Impact
Polyester-polymer alloy (PEPA) Significantly greater NM adsorption compared to polysulfone (PS) membranes [1]. 12.0 ± 0.1 mg/m² (in a blood pump circulation experiment) [1]. Severe clot formation observed in clinical settings with NM, linked to its adsorption by the PEPA membrane [1].
AN69ST (Surface-treated polyacrylonitrile) Shows high adsorption capacity for NM, confirmed in both in vitro and clinical retrospective studies [2] [3]. Significantly higher adsorption clearance than PS and PMMA membranes; post-hemofilter NM concentrations were significantly lower [3]. Shorter post-hemofilter activated clotting time (ACT); requires higher NM dosing to achieve target anticoagulation [2] [3].
Polysulfone (PS) Adsorbs notably less NM than PEPA or AN69ST membranes [1] [3]. 1.0 to 4.1 mg/m² (varies by product, in a blood pump experiment) [1]. Considered to have a lower tendency to impact NM availability, making it a more predictable choice for experiments.
Polymethylmethacrylate (PMMA) Adsorbs less NM than AN69ST membranes [3]. Post-hemofilter NM concentrations were higher than with AN69ST [3]. More stable NM concentrations and anticoagulant effect compared to high-adsorption membranes.

Experimental Protocols & Troubleshooting

Here are detailed methodologies and solutions for common issues you might face.

Detailed Experimental Protocol: Quantifying NM Adsorption *In Vitro*

This protocol is adapted from published research to quantify NM adsorption on different membranes [1] [3].

  • 1. Solution Preparation: Prepare a solution of NM in a suitable medium such as normal saline. The concentration should mimic clinical use (e.g., a target concentration from a 100 mg/h infusion in a defined flow rate) [3].
  • 2. Circuit Setup: Set up a dialysis or extracorporeal circuit using the dialyzer membrane to be tested. Use a blood pump to circulate the NM solution.
  • 3. Sample Collection: Collect samples from the inlet (pre-hemofilter) and outlet (post-hemofilter) ports of the dialyzer at defined time intervals. Also, collect filtrate samples if applicable.
  • 4. NM Quantification:
    • Analytical Method: Use High-Performance Liquid Chromatography (HPLC) with a C18 column [3].
    • Mobile Phase: 0.1 M acetic acid (with sodium 1-heptanesulfonate) and acetonitrile in a 70:30 ratio [3].
    • Detection: Ultraviolet/visible detector at a wavelength of 260 nm [3].
    • Internal Standard: Ethyl p-hydroxybenzoate can be used [3].
  • 5. Data Calculation: Calculate adsorption clearance (CLad) to quantify the membrane's adsorption capacity using the formula: CLad = CLs - CLf Where:
    • Solution Clearance (CLs) = [(CBi - CBo) / CBi] × (QB - QF) + QF
    • Filtrate Clearance (CLf) = (CF / CBi) × QF
    • CBi = inlet concentration, CBo = outlet concentration, CF = filtrate concentration, QB = blood flow, QF = filtration flow [3].
Frequently Asked Questions (FAQs)
  • Q1: Why am I observing inconsistent anticoagulation effects or frequent circuit clotting despite using a standard NM dose?

    • A: This is likely due to high adsorption of NM by your chosen dialysis membrane. Solution: Switch to a low-adsorption membrane like polysulfone (PS) or polymethylmethacrylate (PMMA). If you must use a high-adsorption membrane like AN69ST, anticipate the need for a significantly higher initial NM dose and monitor anticoagulation parameters (e.g., ACT) closely post-filter to guide dosing [1] [2] [3].
  • Q2: How does the choice of dialysis membrane directly impact my experimental results with NM?

    • A: The membrane choice is a critical variable. High-adsorption membranes (PEPA, AN69ST) can sequester a large portion of the NM, reducing its active concentration in the circuit. This leads to:
      • Underestimation of Anticoagulant Potency: The effective NM concentration is lower than the administered dose.
      • Increased Data Variability: Adsorption is often most significant in the early phases, making steady-state conditions harder to achieve.
      • Compromised Experimental Reproducibility: Results can vary significantly depending on the membrane material used [1] [3].
  • Q3: Are there other patient or circuit factors that could influence NM dosing besides the membrane?

    • A: Yes. A recent predictive model found that oral anticoagulant use, dry body weight, age, and hemoglobin level are also important factors that correlate with the required NM dose. Researchers should document these variables in their experimental records [4].

Workflow Diagrams

The following diagrams outline the experimental and troubleshooting workflows for studying NM adsorption.

protocol NM Adsorption Experimental Protocol start Start Experiment prep 1. Prepare NM Solution start->prep setup 2. Set Up Dialysis Circuit prep->setup run 3. Circulate NM Solution setup->run collect 4. Collect Samples (Pre/Post Filter, Filtrate) run->collect analyze 5. Analyze Samples via HPLC collect->analyze calculate 6. Calculate Adsorption Clearance (CLad) analyze->calculate end End & Interpret Data calculate->end

Diagram 1: Workflow for the in vitro NM adsorption experiment.

troubleshooting Troubleshooting Inconsistent Anticoagulation start Problem: Inconsistent Anticoagulation check_membrane Check Dialyzer Membrane Type start->check_membrane is_high_adsorb Is it a high-adsorption membrane (e.g., AN69ST, PEPA)? check_membrane->is_high_adsorb switch_membrane Switch to Low-Adsorption Membrane (e.g., PS, PMMA) is_high_adsorb->switch_membrane Yes increase_dose Increase Initial NM Dose & Monitor Post-Filter ACT is_high_adsorb->increase_dose No (or if switching is not possible) end Problem Resolved switch_membrane->end increase_dose->end

Diagram 2: A logical guide for troubleshooting inconsistent NM effects.

References

Nafamostat mesylate versus heparin hemodialysis anticoagulation efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

The table below summarizes core findings from recent clinical studies comparing nafamostat mesylate and heparin in hemodialysis and other extracorporeal therapies.

Aspect This compound (NM) Heparin Supporting Data & Context
Overall Efficacy Effective for maintaining circuit patency; similar filter performance to regional citrate anticoagulation in plasma exchange [1]. Established efficacy, but use is limited in high bleeding-risk patients [2]. In plasma exchange for pediatric patients, no significant difference in transmembrane pressure (TMP) between NM and citrate groups [1].
Anticoagulant Mechanism Broad-spectrum serine protease inhibitor. Inhibits thrombin (IIa), Xa, XIIa, kallikrein, and plasmin [1] [3]. Activates antithrombin III. NM's short half-life is due to rapid degradation by carboxylesterase [1].
Bleeding Risk & Safety Lower bleeding risk; preferred for high bleeding-risk patients. Fewer adverse reactions than heparin and regional citrate [1] [2]. Higher bleeding risk [2]. Significantly lower incidence of bleeding-related complications vs. heparin (P<0.05) [2]. Fewer overall adverse reactions vs. regional citrate (P<0.05) [1].
Metabolic Complications Not associated with citrate-related metabolic issues (e.g., metabolic alkalosis, hypocalcemia) [1]. Can cause heparin-induced thrombocytopenia (HIT). In plasma exchange, citrate group had significantly higher metabolic alkalosis rates [1].
Additional Benefits Potential anti-inflammatory and anti-fibrotic effects; protects renal tubular cells and suppresses IL-17 signaling in animal studies [4]. Primarily anticoagulant. Animal model shows NM attenuates renal fibrosis by suppressing IL-17/c-Fos pathway [4].

Detailed Experimental Data and Protocols

For researchers requiring in-depth methodological information, here is a detailed breakdown of the experimental designs from key studies.

Clinical Study in End-Stage Renal Disease (ESRD) [2]
  • Objective: To evaluate the efficacy and safety of this compound vs. heparin sodium in hemodialysis for ESRD patients.
  • Methods:
    • Design: Single-center study, 65 patients divided into NM group (n=33) and heparin group (n=32).
    • Intervention: The NM group received this compound (20 mg/h to 50 mg/h) via continuous infusion. The control group received heparin sodium (0.3-0.5 mg/kg initial dose, then 5-10 mg/h).
    • Assessment: Compared clinical effectiveness, dialyzer coagulation grade, coagulation function indices (PT, APTT, TT, INR, FIB), and adverse reactions.
  • Key Findings:
    • Effectiveness Rate: The NM group showed a significantly higher effectiveness rate (P < 0.05).
    • Dialyzer Coagulation: The NM group had significantly more patients with Grade 0 coagulation and fewer with Grades II and III (P < 0.05).
    • Coagulation Function: Post-treatment, the heparin group had significantly prolonged PT, APTT, TT, and INR (P < 0.05), indicating a greater systemic anticoagulant effect.
    • Adverse Reactions: The total incidence of adverse reactions (e.g., rash, nausea, dizziness) was significantly lower in the NM group (P < 0.05).
Predictive Model for NM Dosing in Hemodialysis [5]
  • Objective: To develop a model for predicting the optimal this compound dose in hemodialysis patients.
  • Methods:
    • Design: Multicenter, retrospective analysis of 308 hemodialysis sessions from 88 patients.
    • Modeling: A predictive model was built using 12 variables. The top factors influencing the dose were: oral anticoagulant use, dry body weight, age, and hemoglobin level.
    • Dosage: The average Nafamostat dose used was 21.90 ± 6.82 mg/h.
  • Key Findings:
    • Oral anticoagulant use and older age were associated with a lower NM dose.
    • Higher dry body weight and hemoglobin level were associated with a higher NM dose.
    • The final model had an adjusted R² of 0.49 and a root mean squared error of 4.11 mg/h.
Comparison with Regional Citrate in Plasma Exchange [1]
  • Objective: To compare the efficacy and safety of this compound (NM) and Regional Citrate Anticoagulation (RCA) in pediatric patients at high bleeding risk undergoing plasma exchange.
  • Methods:
    • Design: Retrospective study of 66 children (45 in RCA group, 21 in NM group).
    • Assessment: Compared filter performance (initial, max, and final Transmembrane Pressure - TMP), filter grade, and adverse reactions.
  • Key Findings:
    • Efficacy: No statistically significant differences in TMP measurements or filter grade distribution between the two groups.
    • Safety: The NM group had a significantly lower overall adverse reaction rate and, specifically, a lower rate of metabolic alkalosis than the RCA group (both P < 0.05).

Mechanism of Action and Dosing Workflow

The diagrams below illustrate the distinct anticoagulant mechanisms of Nafamostat and heparin, as well as the patient-specific dosing workflow for Nafamostat based on the predictive model.

architecture cluster_heparin Heparin Mechanism cluster_nafamostat This compound Mechanism H1 Heparin Binds to Antithrombin III (AT) H2 Conformational Change in AT H1->H2 H3 Inactivation of Coagulation Factors (primarily IIa & Xa) H2->H3 N1 Nafamostat Acts as a Serine Protease Inhibitor N2 Direct Inhibition of Multiple Factors N1->N2 N3 Thrombin (IIa) N2->N3 N4 Factor Xa N2->N4 N5 Factor XIIa N2->N5 N6 Kallikrein N2->N6 N7 Plasmin N2->N7 Note Key Distinction: Heparin requires a cofactor (AT), while Nafamostat is a direct inhibitor.

workflow cluster_factors Input Patient Factors Start Patient Requires Hemodialysis with Nafamostat Model Dosing Prediction Model (12-Variable Multivariable Linear Regression) Start->Model F1 Concurrent Oral Anticoagulant Use F1->Model  Key Predictors F2 Patient's Dry Body Weight F2->Model  Key Predictors F3 Patient Age F3->Model  Key Predictors F4 Hemoglobin Level F4->Model  Key Predictors Output Calculated Nafamostat Dose (Average: ~22 mg/h) Model Performance: Adj. R²=0.49, RMSE=4.11 mg/h Model->Output Adjustment Monitor & Adjust: Target ACT: 180-250 s (Measured post-filter) Output->Adjustment

Key Insights for Researchers

  • Optimal Use Cases: this compound is a superior alternative to heparin for patients with a high risk of bleeding or those with heparin-induced thrombocytopenia (HIT). Its short half-life is a key safety advantage [1] [2].
  • Dosing Considerations: Unlike heparin, nafamostat dosing is not one-size-fits-all. The predictive model shows that patient-specific factors must be considered for optimal efficacy [5].
  • Emerging Potential: Beyond anticoagulation, early research indicates nafamostat may have renoprotective effects by attenuating renal fibrosis, suggesting potential applications beyond mere circuit anticoagulation [4].
  • Comparative Context: When compared to another regional anticoagulant (citrate), nafamostat demonstrates similar efficacy with a better metabolic safety profile, avoiding citrate-related complications like alkalosis [1].

References

Nafamostat mesylate vs heparin bleeding risk comparative study

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis: Nafamostat vs. Heparin

Clinical Context & Study Design Key Efficacy Findings (Filter Life) Key Safety Findings (Bleeding Risk) Other Notable Outcomes

| CRRT in Critically Ill Adults Retrospective Observational Study [1] | Heparin was associated with a longer filter life. • Mean filter life with Heparin: 1.58 days • Mean filter life with Nafamostat: 1.06 days (p=0.006) [1] | Not the primary focus, but no significant difference in blood transfusion requirements was found between the two groups. [1] | The study concluded that heparin could prolong filter life by approximately one-third to one-half a day compared to nafamostat. [1] | | CRRT in Adults at High Bleeding Risk Retrospective Observational Study [2] | No significant difference in median filter life was reported between the two agents. [2] | Nafamostat was associated with a significantly lower risk of bleeding complications (3.3% vs. 27%, p=0.04) in a propensity score-matched analysis. [2] | The use of nafamostat was independently associated with a reduced risk of bleeding in multivariate analysis. [2] | | Pediatric CRRT with Acute Liver Failure Retrospective Observational Study [3] | Filter lifespan was shortest with systemic heparin. Lifespans for Citrate (43.0 h) and Nafamostat (43.0 h) were similar and superior to Heparin (37.0 h). [3] | Heparin had a higher rate of new bleeding episodes (36.8%) compared to Citrate (6.7%) and Nafamostat (5.9%). [3] | Nafamostat was suggested as a preferred option due to its combination of filter longevity and a lower risk of metabolic disturbances compared to citrate. [3] | | Venoarterial ECMO Support Retrospective Review [4] | Thromboembolic events were comparable between the two anticoagulants. [4] | Nafamostat was identified as a significant risk factor for bleeding (HR, 2.4), meaning it was associated with a higher bleeding risk in this specific ECMO context. [4] | The only significant risk factor for thromboembolic complications was old age, regardless of the anticoagulant type used. [4] |

Detailed Experimental Protocols

For the key studies cited above, here are the detailed methodologies that support the data.

1. CRRT Protocol for Critically Ill Adults [1]

  • Study Design: Single-center, retrospective, observational study.
  • Participants: 286 critically ill adult patients requiring CKRT.
  • Intervention: Patients received either unfractionated heparin (continuous infusion at 400 U/h) or nafamostat mesylate (continuous infusion at 10 mg/h) during CKRT.
  • Primary Outcome: Filter life, defined as the time from CKRT initiation to the end of the first filter use due to clotting.
  • Adjustment for Bias: Propensity score matching was used to balance baseline characteristics between the heparin and nafamostat groups, creating comparable cohorts for analysis.

2. CRRT Protocol for Patients at High Bleeding Risk [2]

  • Study Design: Single-center retrospective observational study.
  • Participants: 101 adult patients requiring CRRT in the ICU.
  • Intervention: Anticoagulation with either This compound or unfractionated heparin.
  • Primary Outcome: The risk of bleeding complications during CRRT.
  • Adjustment for Bias: The study used both propensity score matching and multivariate logistic analysis with inverse probability of treatment weighting to control for confounding factors and strengthen the validity of the bleeding risk comparison.

3. ECMO Support Protocol [4]

  • Study Design: Retrospective review of 320 patients.
  • Participants: Patients who underwent venoarterial ECMO support.
  • Intervention: Anticoagulation with either heparin or This compound.
  • Primary Endpoint: Thromboembolic or bleeding complications during ECMO support.
  • Analysis: Propensity score matching was used to compare groups. Risk factors for bleeding and thrombosis were analyzed using univariate and multivariate models.

Mechanisms of Action & Experimental Workflow

The fundamental difference in the mechanism of action between these two drugs explains their distinct bleeding risk profiles. The following diagram illustrates their primary pathways and a generalized workflow for a comparative clinical study.

G cluster_pathway Mechanisms of Action cluster_workflow Generalized Clinical Study Workflow Heparin Heparin ATIII Antithrombin III (ATIII) Heparin->ATIII Binds to Thrombin Thrombin (Factor IIa) ATIII->Thrombin Inactivates FXa Factor Xa ATIII->FXa Inactivates ClotPrevention_H Prevents Fibrin Clot Formation Thrombin->ClotPrevention_H  Inhibition of FXa->ClotPrevention_H  Inhibition of Nafamostat Nafamostat Thrombin_NM Thrombin (Factor IIa) Nafamostat->Thrombin_NM Directly Inhibits FXa_NM Factor Xa Nafamostat->FXa_NM Directly Inhibits FXIIa Factor XIIa Nafamostat->FXIIa Directly Inhibits ClotPrevention_NM Prevents Fibrin Clot Formation Thrombin_NM->ClotPrevention_NM  Direct Inhibition of FXa_NM->ClotPrevention_NM  Direct Inhibition of FXIIa->ClotPrevention_NM  Direct Inhibition of Start Patient Cohort Selection (ICU patients requiring anticoagulation) Grouping Group Assignment (Based on anticoagulant received) Start->Grouping Intervention_H Heparin Group (Continuous IV Infusion) Grouping->Intervention_H Intervention_N Nafamostat Group (Continuous IV Infusion) Grouping->Intervention_N Monitoring Outcome Monitoring Intervention_H->Monitoring Intervention_N->Monitoring Outcome1 Efficacy: Filter Lifespan / Thrombotic Events Monitoring->Outcome1 Measure Outcome2 Safety: Bleeding Complications Monitoring->Outcome2 Measure

Interpretation and Key Takeaways

For researchers and drug development professionals, the data highlights several critical considerations:

  • Context is Paramount: The safety advantage of nafamostat is not absolute. Its significantly higher bleeding risk during ECMO [4] underscores that findings from one clinical context (e.g., CRRT) cannot be directly extrapolated to another (e.g., ECMO). The reason for this discrepancy is an area requiring further investigation.
  • Efficacy-Safety Trade-off: The choice between these anticoagulants often involves balancing efficacy (filter life) against safety (bleeding risk). In CRRT, heparin may offer longer circuit patency [1], while nafamostat provides a superior safety profile for patients at high risk of bleeding [2] [3].
  • Consider the Comparator Landscape: In some regions, regional citrate anticoagulation (RCA) is the first-line recommended therapy for CRRT. One recent study noted that while RCA demonstrated superior anticoagulation efficacy, nafamostat may offer a more favorable metabolic safety profile with fewer disturbances like alkalosis and hypocalcemia [5].

References

Nafamostat mesylate vs camostat TMPRSS2 inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Potency Comparison at a Glance

Experimental System / Measure Nafamostat Mesylate Camostat Mesylate / Metabolite (GBPA) Key Findings & Context
In Vitro TMPRSS2 Enzyme Inhibition (IC₅₀) 55 ± 7 nM [1] 142 ± 31 nM [1] Nafamostat is ~2.6 times more potent in a cell-based TMPRSS2 activity assay [1].
In Vitro SARS-CoV-2 Infection (IC₅₀) 2.2 nM [2] 14.8 nM [2] Nafamostat is ~6.7 times more potent at inhibiting authentic SARS-CoV-2 infection in Calu-3 lung cells [2].
Binding Free Energy (from Simulation) Lower (More Favorable) [3] Higher (Less Favorable) [3] Molecular modeling predicts nafamostat forms a more stable complex with TMPRSS2 [3].
Michaelis Complex Population Higher [1] Lower [1] Nafamostat more readily forms the initial enzyme-substrate complex, explaining its higher potency [1].

Molecular Mechanisms of Inhibition

The superior potency of nafamostat can be traced to its molecular-level interactions with the TMPRSS2 enzyme.

  • Shared Mechanism: Both camostat and nafamostat are covalent serine protease inhibitors. They mimic the enzyme's natural substrate and form a stable, covalent bond with the catalytic serine residue (Ser441) in the TMPRSS2 active site, leading to long-lasting inhibition [1] [4].
  • Key Structural Difference: The compounds share a common 4-guanidinobenzoyl group but have different "leaving groups." This structural variation in the leaving group is primarily responsible for their differing potency [1].
  • Inhibitory Efficiency: Advanced molecular dynamics simulations reveal that compared to camostat, nafamostat has a higher population of the Michaelis complex. This is the initial, non-covalent enzyme-substrate complex that precedes the formation of the final covalent bond. The higher stability of this intermediate state makes nafamostat more readily available to execute the final, irreversible inhibition step, thereby explaining its higher potency [3] [1].

The following diagram illustrates this inhibitory pathway and the key difference between the two drugs.

Supporting Experimental Evidence

The molecular modeling data is strongly supported by experimental results across various biological models.

  • In Vitro Antiviral Activity: Studies using authentic SARS-CoV-2 and MERS-CoV viruses in human airway epithelial cells confirmed that nafamostat is a more potent inhibitor of infection than camostat. Its activity was lost in TMPRSS2-negative cell lines, confirming that its antiviral effect is specifically mediated through TMPRSS2 inhibition [2].
  • In Vivo Efficacy: Animal model studies have demonstrated nafamostat's potential. In mice sensitized to SARS-CoV-2, intranasal administration of nafamostat before or shortly after infection significantly reduced weight loss and lung tissue viral titers [2].
  • Clinical Trial Outcomes for Camostat: A 2024 systematic review and meta-analysis of nine randomized controlled trials concluded that camostat mesylate did not improve clinical outcomes (such as symptom resolution or negative PCR tests) in patients with COVID-19 compared to a placebo [5]. This suggests that while camostat is active in the lab, achieving effective concentrations or sufficient target coverage in patients may be challenging.

Research Implications

The collective evidence indicates that nafamostat is a more promising TMPRSS2 inhibitor candidate than camostat for further therapeutic development.

  • Superior Drug Profile: Nafamostat's higher potency allows for lower dosages to achieve the same therapeutic effect, which could potentially improve its safety and tolerability profile.
  • Guiding Drug Design: The structural and mechanistic insights explaining nafamostat's superior performance are valuable for structure-based drug design. Researchers can use this information to optimize the 4-guanidinobenzoyl core structure and leaving group to develop novel inhibitors with even better potency and specificity [3].

Detailed Experimental Methodologies

For fellow researchers, here is a summary of the key methodologies from the cited works.

Experiment Type Core Methodology Description Key Measurements & Outputs
In Vitro Enzyme Inhibition [1] Cell-based assay using HEK-293T cells overexpressing TMPRSS2. Enzyme activity is measured via cleavage of a fluorogenic peptide substrate (BOC-QAR-AMC) in the presence of serially diluted inhibitors. IC₅₀: Concentration of inhibitor that reduces enzyme activity by 50%.
In Vitro Antiviral Assay [2] Infection of human airway epithelial cell lines (Calu-3) or primary cultures with authentic SARS-CoV-2. Inhibitors are added prior to infection. IC₅₀: Viral RNA abundance measured by RT-qPCR; Plaque Assay: Infectious virus titer in supernatant.
Molecular Dynamics (MD) Simulations [3] [1] Extensive all-atom MD simulations (totaling hundreds of microseconds) performed on a homology model of TMPRSS2 with docked inhibitors. Markov state models are used to study binding kinetics and conformational changes. Binding Free Energy, Michaelis Complex Population, Residue Interaction Maps, and structural models of the inhibitor-enzyme complex.

References

Nafamostat mesylate vs gabexate pancreatitis prevention efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison at a Glance

Aspect Nafamostat Mesylate Gabexate Mesylate

| Overall PEP Risk Reduction | RR: 0.50 (95% CI: 0.36-0.68) [1] • PEP Incidence: 4.4% (Nafamostat) vs. 8.3% (Control) [1] | Peto OR: 0.66 (95% CI: 0.49-0.89) [2] • Evidence is heterogeneous and less robust [2] [3] | | Efficacy by Patient Risk | • Low-risk: RR 0.34 (95% CI: 0.21-0.55) [1]High-risk: RR 0.68 (95% CI: 0.47-1.00) [1] | • Not clearly established by subgroup analysis in available data. | | Efficacy by PEP Severity | • Mild PEP: RR 0.49 (95% CI: 0.36-0.69) [1]Moderate/Severe PEP: RR 0.62 (95% CI: 0.34-1.14); benefit uncertain [1] [4] | • Data on severity-specific efficacy is limited in the retrieved abstracts. | | Typical Prophylaxis Dose | 20 mg or 50 mg, administered intravenously [1] [4] | 1 g, administered via continuous intravenous infusion over 12 hours [5] | | Key Supporting Evidence | Meta-analysis of 9 RCTs (n=3,321) [1] | Meta-analysis of 13 RCTs (n=3,718) [2] |

Detailed Experimental Data and Protocols

The data in the table above comes from high-quality systematic reviews and meta-analyses that followed rigorous methodologies.

  • Study Selection: Researchers identified relevant RCTs by searching major electronic databases like PubMed, Embase, and Cochrane Central. They used keywords such as "nafamostat," "gabexate," "ERCP," and "post-ERCP pancreatitis" [1] [2].
  • Inclusion/Exclusion Criteria: Studies were included if they were RCTs comparing the prophylactic drug (nafamostat or gabexate) against a placebo or no treatment in patients undergoing ERCP, with the incidence of PEP as a primary or secondary outcome [1] [4]. Retrospective or non-randomized studies were typically excluded.
  • Data Extraction & Analysis: Two independent reviewers extracted data. The primary outcome was usually the incidence of PEP, defined by consensus criteria (new abdominal pain and amylase/lipase >3x upper limit 24 hours post-ERCP). Risk ratios (RR) or odds ratios (OR) with 95% confidence intervals (CI) were pooled using statistical models, assessing for heterogeneity [1] [2].
  • Key RCT Example - Gabexate: A foundational 1996 multicenter, double-blind, placebo-controlled trial randomized 418 patients. The gabexate group received a 1g intravenous infusion starting 30-90 minutes before ERCP and continuing for 12 hours after. It found a significant reduction in acute pancreatitis (2% vs. 8% in the placebo group) and abdominal pain (6% vs. 14%) [5].

Mechanisms of Action

Both nafamostat and gabexate are synthetic serine protease inhibitors. Their primary mechanism in preventing PEP is believed to be the inhibition of proteolytic enzymes in the pancreas [6] [7].

  • Core Pathway: They work by mimicking the natural substrate, forming a stable acyl-enzyme complex that traps and inhibits the target serine proteases [7]. This inhibition prevents the premature activation of trypsinogen to trypsin within pancreatic acinar cells, a key initiating event in the cascade of pancreatic autodigestion and inflammation that leads to pancreatitis [6].
  • Additional Mechanisms of Nafamostat: Nafamostat has a broader profile of inhibitory activity. Beyond its effects in the pancreas, it is a potent anticoagulant (inhibiting thrombin and other coagulation factors) and has demonstrated anti-inflammatory and immunomodulatory effects. It can reduce inflammatory cytokines (e.g., IL-1β, TNF-α) and upregulate anti-inflammatory cytokines (e.g., IL-4, IL-10) [6]. It has also been investigated for its antiviral properties.

The following diagram illustrates the core mechanism shared by both drugs and the additional pathways influenced by nafamostat.

G Start ERCP Procedure Injury Pancreatic Injury (Hydrostatic/Chemical) Start->Injury Trypsinogen Trypsinogen Activation Injury->Trypsinogen Cascade Inflammatory Cascade & Proteolytic Digestion Trypsinogen->Cascade PEP Post-ERCP Pancreatitis Cascade->PEP NafamostatMech Nafamostat-Specific Effects: • Anticoagulation • Broad Anti-inflammatory • Immunomodulation NafamostatMech->Cascade Modulates CoreInhibition Core Inhibition by Serine Protease Inhibitors CoreInhibition->Trypsinogen Inhibits

Conclusion for Researchers

  • This compound shows a more consistent and strong protective effect against PEP in contemporary meta-analyses, with a clear 50% relative risk reduction. Its efficacy is most pronounced in low-risk patients and for preventing mild pancreatitis [1] [4].
  • Gabexate mesylate, while showing some efficacy in older studies and one meta-analysis, has less robust and more heterogeneous supporting data. Its use requires prolonged infusion, which may be less practical [5] [2] [3].

The broader anti-inflammatory and anticoagulant properties of nafamostat may contribute to its efficacy and represent an interesting area for further investigation in drug development [6].

References

Nafamostat mesylate meta-analysis post-ERCP pancreatitis prevention

Author: Smolecule Technical Support Team. Date: February 2026

Nafamostat Mesylate Efficacy for PEP Prevention

Analysis Focus Number of Studies & Patients Risk Ratio (RR) for PEP Key Findings

| Overall PEP Prevention [1] | 9 RCTs (n=3,321) | RR 0.50 (95% CI 0.36–0.68) | 4.4% vs. 8.3% in control; ~50% lower risk. | | By Patient Risk Profile | | | | | Low-Risk Patients [1] | Data from 9 RCTs | RR 0.34 (95% CI 0.21–0.55) | Strong, consistent protective effect. | | High-Risk Patients [1] | Data from 9 RCTs | RR 0.68 (95% CI 0.47–1.00) | Effect is marginal and not statistically significant in some analyses [2]. | | By PEP Severity | | | | | Mild PEP [1] | Data from 9 RCTs | RR 0.49 (95% CI 0.36–0.69) | Effective in preventing mild cases. | | Moderate/Severe PEP [1] | Data from 9 RCTs | RR 0.62 (95% CI 0.34–1.14) | No statistically significant benefit was demonstrated. | | By Nafamostat Dose | | | | | 20 mg Dose [1] | Data from 9 RCTs | RR 0.50 (95% CI 0.34–0.74) | Effective, with no significant difference from the 50 mg dose. | | 50 mg Dose [1] | Data from 9 RCTs | RR 0.43 (95% CI 0.26–0.72) | Effective, but not superior to 20 mg for high-risk patients [2]. |

Comparative Performance Against Other Strategies

For high-risk patients, current evidence supports a combination of strategies. A 2024 individual patient data meta-analysis found that rectal NSAIDs and high-volume intravenous fluids (IVF) were effective, while pancreatic duct (PD) stents did not show a significant benefit in their adjusted analysis [3] [4]. Another network meta-analysis concluded that pancreatic stent placement was the most effective single strategy for high-risk patients [5].

Prophylaxis Strategy Risk Ratio (RR) for PEP Context of Evidence
Rectal NSAIDs [3] RR 0.69 (95% CI 0.54–0.88) Adjusted analysis from an individual patient data meta-analysis (IPDMA).
High-Volume IVF [3] RR 0.40 (95% CI 0.21–0.79) Adjusted analysis from an individual patient data meta-analysis (IPDMA).
Pancreatic Stent [5] B = -1.25 (95% CI -1.81 to -0.69) Network meta-analysis ranking it best for high-risk patients.
Pancreatic Stent [3] RR 1.25 (95% CI 0.91–1.73) Adjusted analysis from an individual patient data meta-analysis (IPDMA), showing no significant benefit.

Proposed Mechanism of Action

This compound is a broad-spectrum synthetic serine protease inhibitor. It is thought to prevent PEP by inhibiting proteolytic enzymes and other inflammatory mediators in the pancreatic tissue [1]. The diagram below illustrates the proposed pathway of PEP development and nafamostat's potential intervention point.

pep_mechanism ERCP ERCP Mechanical Injury\n(e.g., cannulation, guidewire) Mechanical Injury (e.g., cannulation, guidewire) ERCP->Mechanical Injury\n(e.g., cannulation, guidewire) Pancreatic Duct\nObstruction/Edema Pancreatic Duct Obstruction/Edema Mechanical Injury\n(e.g., cannulation, guidewire)->Pancreatic Duct\nObstruction/Edema Intraductal\nHypertension Intraductal Hypertension Pancreatic Duct\nObstruction/Edema->Intraductal\nHypertension Premature Trypsinogen\nActivation Premature Trypsinogen Activation Intraductal\nHypertension->Premature Trypsinogen\nActivation Inflammatory Cascade\n(Proteases, Cytokines) Inflammatory Cascade (Proteases, Cytokines) Premature Trypsinogen\nActivation->Inflammatory Cascade\n(Proteases, Cytokines) Post-ERCP\nPancreatitis Post-ERCP Pancreatitis Inflammatory Cascade\n(Proteases, Cytokines)->Post-ERCP\nPancreatitis This compound This compound This compound->Inflammatory Cascade\n(Proteases, Cytokines)  Inhibits

Typical Experimental Protocol

The evidence for nafamostat comes from prospective, randomized, controlled trials (RCTs). A typical protocol from these studies involves [2] [1]:

  • Study Design: Prospective, randomized, double-blind, placebo-controlled trial.
  • Participants: Adult patients (≥18 years) undergoing ERCP. Subgroup analysis is often pre-planned for low-risk and high-risk patients (e.g., defined by a history of PEP, suspected sphincter of Oddi dysfunction, or difficult cannulation).
  • Intervention: Intravenous infusion of This compound (20 mg or 50 mg diluted in 500 ml of 5% dextrose solution) administered over a period starting 1-2 hours before ERCP and continuing for at least 4-12 hours after the procedure.
  • Control: Intravenous infusion of an identical volume of placebo (e.g., 5% dextrose solution) on the same schedule.
  • Outcome Measurement: The primary outcome is the incidence of PEP, diagnosed based on consensus criteria (new/worsening abdominal pain, amylase/lipase >3x upper limit of normal at 24 hours post-ERCP, and hospitalization ≥2 days). Pancreatitis severity (mild, moderate, severe) is graded according to established criteria like the revised Atlanta classification.

Interpretation Guide

  • For low-risk patients: Nafamostat is a supported pharmacologic option for PEP prevention.
  • For high-risk patients: Guidelines recommend rectal NSAIDs (unless contraindicated) and/or prophylactic pancreatic duct stenting as first-line strategies [6]. The evidence for nafamostat in this group is weaker.
  • Combination therapy: The most effective prophylaxis may involve combining strategies (e.g., rectal NSAIDs + aggressive hydration), though more research is needed to define nafamostat's role in such regimens [3].

References

Nafamostat mesylate survival benefit exertional heat stroke animal model

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Experimental Data from EHS Rat Model

Experimental Measure EHS Group (Placebo) NM-Treated Group Reported Outcome
72-hour Survival Rate Lower (specific rate not provided) Markedly higher [1] Significant improvement with NM [1] [2]
Thrombus Formation Observed in brain, lungs, liver [1] Notable reduction [1] NM alleviates thrombus burden [1] [3]
Platelet Count Lower (thrombocytopenia) [1] Elevated [1] NM counteracts heatstroke-induced coagulopathy [1]
Coagulation Parameters Prolonged PT and APTT [1] Significant reduction in PT and APTT [1] NM improves coagulation metrics [1]
Key Proteins (vs. EHS) 160 downregulated, 52 upregulated [1] NM modulates anti-inflammatory and metabolic proteins [1] [2]

This recent study provides a detailed experimental protocol and mechanistic insights into how NM confers protection.

Detailed Experimental Protocol

The methodology from the 2025 study is outlined below to allow for evaluation and replication [1] [4].

  • Animal Model: 45 specific pathogen-free (SPF) male Sprague Dawley rats [1].
  • Group Allocation: Rats were randomly divided into three groups (n=15 each):
    • Control (Con): No treatment.
    • Exertional Heat Stroke (EHS): Received an intraperitoneal injection of a 5% glucose solution (placebo) at 0.5 mg/kg.
    • Nafamostat Mesylate (NM): Received an intraperitoneal injection of NM solution at an equivalent volume (0.5 mg/mL) [1].
  • EHS Model Induction: Rats were placed in an artificial climate chamber (40°C, 70% relative humidity) and made to run on a treadmill. The EHS model was deemed successful when a rat showed fatigue and its core temperature reached 42.5°C [1].
  • Sample Collection: Blood and tissue samples (brain, heart, lung, kidney, liver, duodenum) were collected 3 hours post-model establishment for analysis [1].

Mechanism of Action and Pathways

This compound is a synthetic serine protease inhibitor with a short half-life of about 8 minutes, which reduces bleeding risk compared to traditional anticoagulants [1] [5]. In the context of EHS, its primary benefit comes from mitigating heatstroke-induced coagulopathy (HIC), a key driver of mortality [1].

The experimental workflow and the proposed mechanism by which NM improves survival in EHS can be visualized as follows:

G cluster_0 Experimental Workflow cluster_1 Proposed Mechanism of this compound A EHS Model Induction (40°C, 70% RH, Treadmill) B Core Temp Reaches 42.5°C A->B C Intraperitoneal Injection (NM 0.5 mg/mL or Placebo) B->C D Sample Collection & Analysis (3 hours post-injection) C->D NM This compound (Serine Protease Inhibitor) M1 Inhibits Coagulation Factors (Thrombin, Xa, XIIa) NM->M1 M3 Modulates Protein Expression (Downregulates rpLP2, H4c16, NGP, Impa1) NM->M3 M2 Reduces Thrombus Formation (Brain, Lungs, Liver) M1->M2 Outcome Improved 72-hour Survival M2->Outcome M3->Outcome

The proteomic analysis identified specific proteins modulated by NM treatment, which are implicated in anti-inflammatory responses, suppression of immune-mediated thrombosis, and enhancement of cellular metabolism [1] [2]. The primary molecular targets of NM include:

  • Ribosomal protein P2 (rpLP2)
  • Histone 4c16 (H4c16)
  • Neutrophilic granule protein (NGP)
  • Inositol monophosphatase 1 (Impa1) [1] [3]

Context and Further Research

It is important to note that while these animal model results are promising, the evidence for NM's benefit in human EHS patients is still being investigated [1]. The biological understanding of heatstroke is evolving, with recent research suggesting that a single EHS incident can have long-term health consequences, such as an increased susceptibility to obesity and a loss of myocardial metabolic flexibility months later in mouse models [6].

References

Nafamostat mesylate anticoagulation efficacy validation clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Performance Overview

The table below summarizes key findings from recent clinical trials and meta-analyses comparing nafamostat mesylate (NM) with other anticoagulants like unfractionated heparin (UFH) and regional citrate anticoagulation (RCA).

Clinical Setting (Study Type) Comparison Groups Filter Lifespan (Hours, mean or median) Bleeding Events (% or RR) Key Efficacy & Safety Findings

| Pediatric Acute Liver Failure & CRRT [1] (Retrospective Observational, n=51) | NM (n=17) RCA (n=15) Heparin (SHA) (n=19) | NM: 43.0 [40.5, 48.0] RCA: 43.0 [39.0, 49.0] SHA: 37.0 [34.0, 42.0] | NM: 5.9% RCA: 6.7% SHA: 36.8% | NM & RCA: Superior filter lifespan and bleeding safety vs. heparin. RCA: Higher rate of metabolic alkalosis (46.7%) and hypocalcemia. | | Critically Ill Patients & Blood Purification [2] (Meta-analysis, 11 studies, n=2723) | NM vs. All Conventional Therapy (CT) NM vs. Anticoagulant-Free (NA) NM vs. LMWH | NM vs. NA: MD = +10.59, p<0.0001 | NM vs. CT: RR = 0.69, p=0.010 NM vs. LMWH: RR = 0.22, p=0.020 | NM: Significantly lower in-hospital mortality vs. CT (RR=0.80, p=0.0007). NM: Lower bleeding risk and longer filter life. | | Pediatric Plasma Exchange (High Bleeding Risk) [3] (Retrospective, n=66) | NM-PE (n=21) RCA-PE (n=45) | No significant difference in transmembrane pressure (TMP) parameters. | No significant difference between groups. | NM & RCA: Similar anticoagulation efficacy. NM: Significantly fewer overall adverse reactions and less metabolic alkalosis than RCA. | | End-Stage Renal Disease & Hemodialysis [4] (Randomized, n=65) | NM (n=33) Heparin (n=32) | - | Total adverse reactions: NM: Lower (P<0.05) | NM: Higher clinical effectiveness rate (P<0.05). NM: More stable coagulation parameters (PT, APTT, TT, INR) post-treatment. |

Mechanism of Action and Experimental Protocols

Understanding nafamostat's mechanism and how its efficacy is measured is crucial for interpreting the data.

Detailed Mechanism of Action

This compound is a broad-spectrum, potent serine protease inhibitor [5] [6]. Its key pharmacological actions include:

  • Anticoagulation: It directly inhibits multiple coagulation factors, including thrombin (IIa), Xa, XIIa, and kallikrein [5] [6]. This prevents the formation of fibrin clots within the extracorporeal circuit.
  • Anti-inflammatory & Other Effects: It also inhibits plasmin, complement activation, and platelet aggregation [6]. Its very short half-life of approximately 5-8 minutes contributes to its favorable safety profile, as anticoagulation effects reverse quickly if the infusion is stopped [5] [6].

The following diagram illustrates its primary mechanism in the context of extracorporeal circulation:

G cluster_coag Coagulation Cascade cluster_other Other Systems NM This compound Infusion FXIIa Factor XIIa NM->FXIIa Inhibits FXa Factor Xa NM->FXa Inhibits FIIa Thrombin (IIa) NM->FIIa Inhibits Kallikrein Kallikrein NM->Kallikrein Inhibits Plasmin Plasmin NM->Plasmin Inhibits Platelets Platelet Activation NM->Platelets Inhibits Complement Complement System NM->Complement Inhibits FXIa Factor XIa FXIIa->FXIa FIXa Factor IXa FXIa->FIXa FIXa->FXa FXa->FIIa Fibrinogen Fibrinogen FIIa->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Outcome Primary Outcomes • Extended Filter Lifespan • Reduced Bleeding Risk

Key Experimental Methodologies

The data in the summary table comes from well-defined clinical protocols:

  • CRRT Anticoagulation Protocol [1]: For pediatric acute liver failure patients, NM was typically administered as a continuous infusion into the arterial line of the circuit at varying doses (e.g., 20-50 mg/h). The primary outcomes were filter lifespan (time until clotting necessitated replacement) and the incidence of new clinical bleeding episodes.
  • Plasma Exchange Anticoagulation Protocol [3]: In a pediatric study with high bleeding risk, the NM-PE group received tubing primed with a solution containing 20mg NM in 500ml saline. A continuous infusion was then started at an initial rate of 0.25 mg/kg/h. Anticoagulation efficacy was monitored by measuring the activated clotting time (ACT) post-filter, with a target of 180-250 seconds. Filter performance was assessed by measuring transmembrane pressure (TMP) and using a filter coagulation grading scale (Grade 0-3).
  • Systematic Review Methodology [2]: The meta-analysis followed PRISMA guidelines. It pooled results from randomized controlled trials and observational studies. Outcomes like bleeding risk and mortality were analyzed using risk ratios (RR), and filter lifespan was analyzed using mean differences (MD). Statistical heterogeneity was assessed using I² statistics.

Interpretation Guide for Researchers

  • Consider Nafamostat in High Bleeding-Risk Scenarios: The most consistent finding across studies is NM's significantly lower bleeding risk compared to heparin [1] [2]. This makes it a strong candidate for patients with coagulopathies, thrombocytopenia, or active bleeding.
  • Evaluate Trade-offs vs. Citrate Anticoagulation: While NM and RCA show similar efficacy in preventing circuit clotting [1] [3], your choice may depend on the patient's metabolic stability. RCA carries a higher risk of hypocalcemia and metabolic alkalosis, whereas NM's primary noted risks include hyperkalemia and, rarely, agranulocytosis [1] [6].
  • Factor in Short Half-Life for Safety and Dosing: The short half-life of NM is a key safety feature but also means it requires continuous infusion and may not be suitable for all extracorporeal system configurations.

References

Nafamostat mesylate vs other serine protease inhibitors anticoagulation

Author: Smolecule Technical Support Team. Date: February 2026

Anticoagulant Performance Comparison

Anticoagulant Clinical Context Filter Lifespan (hours) Bleeding Event Incidence Common Adverse Events Source (Patient Group)
Nafamostat Mesylate (NM) Plasma Exchange (PE) Initial TMP: 16.0 mmHg; Max TMP: 43.0 mmHg No significant difference from RCA; significantly lower than SHA Fewer metabolic disturbances than RCA [1] Children at high bleeding risk [1]
Continuous Renal Replacement Therapy (CRRT) 43.0 [40.5, 48.0] 5.9% --- Children with Acute Liver Failure [2]
CRRT --- Smaller drop in Hb; fewer transfusions vs. no anticoagulation [3] Agranulocytosis, hyperkalemia (monitoring required) [3] Critically ill adults with bleeding tendencies [3]
Regional Citrate Anticoagulation (RCA) Plasma Exchange (PE) Initial TMP: 17.0 mmHg; Max TMP: 46.0 mmHg No significant difference from NM Higher rates of metabolic alkalosis and hypocalcemia than NM [1] Children at high bleeding risk [1]
CRRT 43.0 [39.0, 49.0] 6.7% Metabolic alkalosis, hypocalcemia [2] Children with Acute Liver Failure [2]
Systemic Heparin Anticoagulation (SHA) CRRT 37.0 [34.0, 42.0] 36.8% --- Children with Acute Liver Failure [2]

Key Experimental Protocols

The data in the table above is derived from rigorous clinical studies. Here are the methodologies used in those key experiments:

  • Study on Plasma Exchange in Children [1]: This was a retrospective study of 66 children at high bleeding risk. The NM group received an initial infusion of 0.25 mg/kg/h, with the dose adjusted to maintain a post-filter Activated Clotting Time (ACT) of 180-250 seconds. The RCA group received a 4% sodium citrate solution. Filter performance was assessed by measuring Transmembrane Pressure (TMP), and patients were monitored for adverse reactions like metabolic disorders.
  • Study on CRRT in Pediatric Acute Liver Failure [2]: This retrospective analysis included 51 children. The NM group received a priming dose in the circuit and a maintenance dose of 0.1–0.5 mg/(kg•h), targeting an ACT of 150-250 seconds. The primary outcomes were filter lifespan and the incidence of new clinical bleeding episodes.
  • Study on CRRT in Critically Ill Adults [3]: A large retrospective study of 490 patients with bleeding tendencies. The NM group was typically administered 10-20 mg/hour via continuous infusion into the extracorporeal circuit. Safety was evaluated by monitoring hemoglobin levels, transfusion requirements, and incidents of agranulocytosis and hyperkalemia.

Mechanism of Action: Nafamostat's Multi-Target Inhibition

This compound is a synthetic serine protease inhibitor. Its short plasma half-life of approximately 5-8 minutes makes it ideal for regional anticoagulation in extracorporeal circuits [1]. The following diagram illustrates its multi-target mechanism of action.

G cluster_coagulation Coagulation System cluster_fibrinolysis Fibrinolysis & Other Systems Nafamostat Nafamostat FactorXIIa FactorXIIa Nafamostat->FactorXIIa Inhibits FactorXa FactorXa Nafamostat->FactorXa Inhibits FactorIIa FactorIIa Nafamostat->FactorIIa Inhibits Plasmin Plasmin Nafamostat->Plasmin Inhibits Kallikrein Kallikrein Nafamostat->Kallikrein Inhibits PlateletActivation PlateletActivation Nafamostat->PlateletActivation Inhibits Complement Complement Nafamostat->Complement Inhibits AnticoagulantEffect Regional Anticoagulant Effect FactorXIIa->AnticoagulantEffect FactorXa->AnticoagulantEffect FactorIIa->AnticoagulantEffect

This multi-target action inhibits clot formation within the filter while minimizing systemic anticoagulation, which is crucial for patients with a high risk of bleeding [1] [4] [3].

References

Nafamostat mesylate anti-metastatic effect neuroblastoma in vivo validation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence for Nafamostat Mesylate in Neuroblastoma

A 2022 study provides the most direct evidence of NM's efficacy against neuroblastoma metastasis, using both in vitro and in vivo models [1] [2].

The table below summarizes the key experimental findings from this study:

Experimental Model Cell Line / Animal Treatment Key Findings Proposed Mechanism
Cell Proliferation (WST-8 assay) Murine Neuro-2a cells 50 µM NM for 24 h No significant effect on cell proliferation [1] [2] Not applicable; effect is not cytotoxic [1] [2]
Cell Migration (Wound healing assay) Murine Neuro-2a cells 10 µM & 50 µM NM for 24 h Significant inhibition of cell migration [1] [2] Inhibition of cell motility [1] [2]
Cytokine Secretion (ELISA) Murine Neuro-2a cells 50 µM NM for 24 h Decreased VEGF production in culture supernatants [1] [2] Anti-angiogenic effect [1] [2]
*In Vivo* Metastasis Model A/J mice (injected with Neuro-2a cells) Injection of cells pre-treated with 50 µg/ml NM Prevented hematogenous metastasis and dissemination [1] [2] VEGF inhibition, leading to impaired metastasis [1] [2]

Mechanism of Action: Underlying Signaling Pathways

The anti-metastatic effect of NM in neuroblastoma is primarily linked to the inhibition of Vascular Endothelial Growth Factor (VEGF) [1] [2]. VEGF is a key driver of tumor angiogenesis. By reducing VEGF production, NM likely suppresses the formation of new blood vessels that tumors need to grow and spread [1] [2].

This inhibition of VEGF is part of a broader mechanism. NM is a synthetic serine protease inhibitor that also acts as a potent suppressor of the canonical NF-κB signaling pathway [3]. The diagram below illustrates how NM interferes with this pathway to exert its anti-metastatic and anti-angiogenic effects.

G Start External Stimuli (e.g., inflammatory cytokines) IKK IKK Complex Start->IKK Activates NM This compound (NM) NM->IKK Inhibits IkB IkBα Protein IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) (Inactive in cytoplasm) IkB->NFkB Degrades, Releasing NFkB_Nucleus NF-κB (p50/p65) (Active in nucleus) NFkB->NFkB_Nucleus Translocates TargetGenes Target Gene Transcription NFkB_Nucleus->TargetGenes Binds Promoter of VEGF VEGF Production TargetGenes->VEGF Metastasis Cell Migration & Metastasis VEGF->Metastasis

Detailed Experimental Protocols

For the purpose of experimental replication and validation, here are the detailed methodologies from the key in vivo study [1] [2]:

  • Animal Model: Female, eight-week-old A/J mice were used.
  • Disease Model Establishment: A mouse neuroblastoma dissemination model was established by injecting 1x10⁶ Neuro-2a cells into the lateral tail vein [1] [2].
  • Treatment Protocol: The treatment group (n=12) received an intravenous injection of Neuro-2a cells that had been pre-incubated with 50 µg/ml of NM for 24 hours. The control group (n=6) was injected with cells incubated with a vehicle [1] [2].
  • Monitoring: Internal tumor progression was monitored daily by assessing survival, clinical conditions, and body weight [1] [2].

Comparison with an Alternative Anti-GD2 Immunotherapy

To contextualize NM's potential, the table below compares it with Naxitamab, an FDA-approved immunotherapy for high-risk neuroblastoma, based on a 2025 phase 2 clinical trial [4].

Feature This compound (Investigational) Naxitamab + GM-CSF (Approved)
Drug Class Synthetic serine protease inhibitor [5] [3] Humanized anti-GD2 monoclonal antibody [4]
Primary Indication Pancreatitis, DIC (under investigation for cancer) [5] [3] Relapsed/refractory HR neuroblastoma in bone/bone marrow [4]
Primary Mechanism Inhibition of VEGF, NF-κB pathway, serine proteases [1] [3] GD2-binding, inducing antibody-dependent cellular cytotoxicity [4]
Key Efficacy Data Prevents metastasis in mouse models [1] [2] 50% ORR in patients with residual disease in bone/BM [4]
Evidence Level Preclinical (in vivo mouse model) [1] [2] Clinical (Phase 2 trial) [4]

Research Implications and Future Directions

The preclinical data for this compound is promising, showing a clear anti-metastatic effect in neuroblastoma models by targeting the tumor microenvironment (via VEGF inhibition) rather than directly killing cancer cells [1] [2]. Its known safety profile for other indications could potentially accelerate its repurposing for oncology [6] [5].

However, several critical steps remain for clinical translation:

  • Combination Therapy: Research is needed to explore NM's efficacy in combination with standard neuroblastoma treatments like chemotherapy or anti-GD2 antibodies [4] [7].
  • Direct vs. Pre-treatment: The cited study used tumor cells pre-treated with NM [1] [2]. Future work should validate efficacy by administering the drug directly to tumor-bearing animals.
  • Clinical Trials: Ultimately, human clinical trials are necessary to confirm these preclinical findings and establish a safe and effective dosing regimen for neuroblastoma patients.

References

×

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

539.11445512 Da

Monoisotopic Mass

539.11445512 Da

Heavy Atom Count

36

Appearance

Assay:≥98%A crystalline solid

UNII

1D2T74921W

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Nafamostat Mesylate is the mesylate salt form of nafamostat, a broad-spectrum, synthetic serine protease inhibitor, with anticoagulant, anti-inflammatory, mucus clearing, and potential antiviral activities. Upon administration, nafamostat inhibits the activities of a variety of proteases, including thrombin, plasmin, kallikrein, trypsin, and Cl esterase in the complement system, and factors VIIa, Xa, and XIIa in the coagulation system. Although the mechanism of action of nafamostat is not fully understood, trypsinogen activation in the pancreas is known to be a trigger reaction in the development of pancreatitis. Nafamostat blocks the activation of trypsinogen to trypsin and the inflammatory cascade that follows. Nafamostat may also decrease epithelial sodium channel (ENaC) activity and increase mucus clearance in the airways. ENaC activity is increased in cystic fibrosis. In addition, nafamostat may inhibit the activity of transmembrane protease, serine 2 (TMPRSS2), a host cell serine protease that mediates viral cell entry for influenza virus and coronavirus, thereby inhibiting viral infection and replication.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Pictograms

Health Hazard

Health Hazard

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 09-13-2023

Explore Compound Types